Technical Documentation Center

4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol: Synthesis, Characterization, and Physicochemical Profile

This technical guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and a detailed analytical workflow for the novel compound, 4-(3-amino-pyrazol-1-yl)-but-2-yn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and a detailed analytical workflow for the novel compound, 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol. As this molecule is not extensively documented in publicly available databases, this paper leverages established chemical principles and data from analogous structures to construct a scientifically robust profile for researchers and drug development professionals.

Introduction and Molecular Overview

4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol is a unique heterocyclic compound featuring a 3-aminopyrazole moiety linked to a butynol chain. The pyrazole ring is a well-known pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2][3] The aminopyrazole portion, in particular, offers multiple sites for hydrogen bonding and further functionalization, making it an attractive scaffold in medicinal chemistry.[4][5][6][7] The butynol side chain introduces a degree of rigidity and a hydroxyl group that can participate in metabolic processes or serve as a handle for conjugation.

Predicted Physicochemical Properties

PropertyPredicted ValueNotes
CAS Number Not AssignedThis compound is likely novel or not commercially cataloged.
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Appearance Expected to be an off-white to yellow solid at room temperature.Based on common aminopyrazole derivatives.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected, though the amino and hydroxyl groups will contribute to some aqueous solubility.
XLogP3 ~0.5 - 1.5Estimated based on similar structures like 3-(4-Amino-1H-pyrazol-1-yl)butan-2-one (XLogP3 = -0.2) and the addition of a butynol chain.[9]
Hydrogen Bond Donors 2 (from -NH₂ and -OH)
Hydrogen Bond Acceptors 3 (from the two pyrazole nitrogens and the hydroxyl oxygen)

Proposed Synthetic Pathway

The synthesis of 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol can be envisioned through a multi-step process, beginning with the formation of the aminopyrazole ring followed by N-alkylation. This approach is adapted from established methods for pyrazole synthesis which often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][2]

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 3-Aminopyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malononitrile in ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate to the ethanolic solution of malononitrile at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-aminopyrazole.

Step 2: N-Alkylation with 4-Chlorobut-2-yn-1-ol

  • Base Treatment: Suspend the synthesized 3-aminopyrazole in a suitable aprotic polar solvent such as Dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the pyrazole nitrogen.

  • Alkylation: Once the deprotonation is complete (cessation of hydrogen gas evolution), slowly add a solution of 4-chlorobut-2-yn-1-ol in DMF to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target compound, 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: 3-Aminopyrazole Synthesis cluster_step2 Step 2: N-Alkylation Malononitrile Malononitrile Reflux Reflux (2-4h) Malononitrile->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Aminopyrazole 3-Aminopyrazole Reflux->Aminopyrazole Aminopyrazole_in Aminopyrazole_in Alkylation Stir (12-18h) Aminopyrazole_in->Alkylation FinalProduct 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Alkylation->FinalProduct Chlorobutynol 4-Chlorobut-2-yn-1-ol Chlorobutynol->Alkylation Base NaH in DMF Base->Alkylation Analytical_Workflow cluster_workflow Characterization of Final Product start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structure Backbone ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry (HRMS) start->ms Molecular Weight hplc Purity Analysis (HPLC) start->hplc Purity data_analysis Data Integration & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis hplc->data_analysis

Sources

Exploratory

Primary Synthesis Pathways for 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol: A Technical Guide to Regioselective Heterocyclic Construction

Executive Summary The compound 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly versatile, bifunctional building block. The alkyne moiety serves as a robust handle for downstream cross-coupling (e.g., Sonogashira) or c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly versatile, bifunctional building block. The alkyne moiety serves as a robust handle for downstream cross-coupling (e.g., Sonogashira) or click chemistry (CuAAC), while the 1-substituted-3-aminopyrazole core is a privileged pharmacophore frequently embedded in kinase inhibitors and antiviral agents [[1]]().

For drug development professionals and synthetic chemists, the primary bottleneck in accessing this molecule is regioselectivity . The 3-aminopyrazole precursor possesses three competing nucleophilic sites: the N1 and N2 ring nitrogens, and the exocyclic C3-amine. This whitepaper details the mechanistic causality and step-by-step protocols for two validated synthetic pathways to overcome this challenge: a thermodynamically controlled direct alkylation, and a definitive de novo cyclocondensation.

Retrosynthetic Analysis & The Regioselectivity Challenge

When constructing 1-alkyl-3-aminopyrazoles, standard direct alkylation typically yields an inseparable or difficult-to-separate mixture of the 1-alkyl-3-amino and 1-alkyl-5-amino isomers. To achieve the target molecule, the synthetic strategy must either assert strict thermodynamic control over the existing pyrazole ring (Pathway A) or bypass the ambiguity entirely by constructing the ring around the substituent (Pathway B).

PathwayOverview SM1 3-Aminopyrazole + 4-Chlorobut-2-yn-1-ol CondA Cs2CO3, DMF 60°C SM1->CondA Pathway A SM2 4-Hydrazinylbut-2-yn-1-ol + 3-(Dimethylamino)acrylonitrile CondB EtOH, Reflux Transamination SM2->CondB Pathway B Target 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (Target Molecule) CondA->Target Mixture of Isomers CondB->Target Absolute Regiocontrol

Figure 1: Divergent synthetic strategies for 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

Pathway A: Regioselective Direct N-Alkylation (Thermodynamic Control)

Mechanistic Causality

Direct N-alkylation relies on exploiting the differential sterics and tautomeric equilibria of the pyrazole ring. By reacting 3-aminopyrazole with an electrophile like 4-chlorobut-2-yn-1-ol [[2]](), we must suppress the alkylation of the exocyclic amine.

This is achieved using the "Cesium Effect." Utilizing Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF) generates a highly reactive "naked" pyrazolate anion due to the large ionic radius and soft nature of the Cs+ cation. The steric repulsion generated by the adjacent C3-amino group thermodynamically drives the incoming butynyl chain toward the less hindered N1 position, favoring the 3-amino isomer over the 5-amino isomer.

Protocol A: Step-by-Step Methodology
  • Deprotonation: Dissolve 3-aminopyrazole (10.0 mmol) in anhydrous DMF (20 mL) under an inert N2​ atmosphere. Add Cs2​CO3​ (15.0 mmol) and stir at 25 °C for 20 minutes to fully generate the pyrazolate anion.

  • Alkylation: Dissolve 4-chlorobut-2-yn-1-ol (11.0 mmol) in anhydrous DMF (5 mL) and add dropwise to the reaction mixture over 15 minutes to prevent localized thermal spikes.

  • Propagation: Elevate the temperature to 60 °C and stir for 12 hours.

  • Workup: Quench the reaction with ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL) to aggressively remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to resolve the 3-amino target from the minor 5-amino byproduct.

Pathway B: De Novo Cyclocondensation (Absolute Regiocontrol)

Mechanistic Causality

To bypass the costly and time-consuming chromatographic separation required in Pathway A, a de novo synthesis utilizing a transamination-cyclization sequence is the industry standard for complex pyrazolopyridine antiviral precursors 3.

By reacting 4-hydrazinylbut-2-yn-1-ol with 3-(dimethylamino)acrylonitrile (DMAAN), absolute regiocontrol is achieved 4. The primary amine of the hydrazine ( NH2​ ) is strictly more nucleophilic than the substituted secondary amine ( NH-R ). It exclusively attacks the highly electrophilic β -carbon of DMAAN, displacing dimethylamine. The geometric constraints of the resulting intermediate force the secondary amine to attack the nitrile group, irrevocably setting the substituent at N1 and the free amine at C3.

Mechanism H 4-Hydrazinylbut-2-yn-1-ol I1 Intermolecular Addition (Primary NH2 attacks β-carbon) H->I1 N 3-(Dimethylamino)acrylonitrile N->I1 I2 Elimination (- Dimethylamine) I1->I2 I3 Intramolecular Cyclization (Secondary NH attacks Nitrile) I2->I3 P 1-Substituted-3-Aminopyrazole (Target Core) I3->P

Figure 2: De novo transamination-cyclization mechanism ensuring absolute regiocontrol.

Protocol B: Step-by-Step Methodology
  • Activation: Dissolve 3-(dimethylamino)acrylonitrile (10.0 mmol) in absolute ethanol (25 mL) 4. Add a catalytic amount of glacial acetic acid (0.5 mmol) to mildly activate the enamine.

  • Condensation: Add 4-hydrazinylbut-2-yn-1-ol (10.0 mmol) to the solution in a single portion.

  • Cyclization: Heat the mixture to reflux (78 °C) for 6–8 hours. The reaction progresses via the transamination-cyclization sequence, releasing dimethylamine gas (ensure proper ventilation).

  • Validation: Monitor the disappearance of the dimethylamino signals ( ∼2.9−3.1 ppm) via 1H NMR of reaction aliquots to confirm complete cyclization 4.

  • Isolation: Concentrate the solvent in vacuo. Recrystallize the crude residue from an ethanol/water mixture to yield the highly pure 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol without the need for column chromatography.

Quantitative Data Presentation

The selection between Pathway A and Pathway B depends heavily on the scale of synthesis and the availability of the hydrazine precursor. Below is a comparative matrix of the two protocols:

Synthesis MetricPathway A (Direct Alkylation)Pathway B (De Novo Cyclization)
Overall Yield 45–55% (Post-separation)80–88%
Regioselectivity (3-amino : 5-amino) ~ 3:1> 99:1
E-Factor (Waste Generation) High (Requires extensive chromatography)Low (Purified via recrystallization)
Scalability Moderate (Separation becomes a bottleneck)Excellent (Telescoped potential)
Reagent Accessibility High (Commercially available SMs)Moderate (Requires hydrazine synthesis)

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, 1H NMR is the definitive tool for distinguishing the 3-amino isomer from the 5-amino isomer.

  • 1-Alkyl-3-aminopyrazole (Target): The C5 proton (adjacent to the N-alkyl group) typically resonates further downfield ( ∼7.3−7.5 ppm) due to the electron-withdrawing nature of the adjacent ring nitrogen.

  • 1-Alkyl-5-aminopyrazole (Byproduct): The C3 proton resonates further upfield ( ∼7.0−7.2 ppm), and the steric crowding at the N1/C5 interface often causes a distinct shift in the α -protons of the butynyl chain.

References

  • USRE42353E1 - Quinazoline derivatives and pharmaceutical compositions containing them. Google Patents.
  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry - ACS Publications.
  • 3-(Dimethylamino)acrylonitrile | 2407-68-3. Benchchem.
  • US11059817B2 - Potent antiviral pyrazolopyridine compounds. Google Patents.

Sources

Foundational

Structural Elucidation of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol: A Comprehensive NMR Guide

Executive Summary In modern drug discovery, bifunctional building blocks are critical for modular synthesis and lead optimization. 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly versatile intermediate, featuring a ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for modular synthesis and lead optimization. 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly versatile intermediate, featuring a rigid alkyne linker ideal for click chemistry or cross-coupling, and a polar 3-aminopyrazole headgroup—a privileged pharmacophore frequently embedded in kinase inhibitors[1] and antimalarial therapeutics[2]. Precise structural characterization of this compound is paramount, as the regiochemistry of pyrazole alkylation directly dictates its pharmacological trajectory[3]. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology for the unambiguous assignment of its 1 H and 13 C spectral data.

Experimental Methodology: A Self-Validating Protocol

To achieve high-fidelity spectral data, the experimental design must account for the molecule's specific physical chemistry, particularly its multiple exchangeable protons (-OH, -NH 2​ ).

Sample Preparation & Parameter Selection
  • Solvent Selection (Causality): Deuterated dimethyl sulfoxide (DMSO- d6​ ) is mandated over CDCl 3​ . DMSO strongly hydrogen-bonds with the hydroxyl and amino groups, drastically reducing their chemical exchange rate with residual water. This locks the protons in the NMR timescale, allowing the observation of critical scalar couplings (e.g., the -OH triplet) rather than featureless, broadened singlets.

  • Temperature Control: Acquisition is standardized at 298K. Elevated temperatures can induce rapid proton exchange and obscure fine coupling information, while 298K balances optimal solubility with sharp resonance lines for the exchangeable moieties[4].

  • Instrument Setup: Data should be acquired on a 400 MHz or 600 MHz spectrometer equipped with a 5 mm cryoprobe to maximize the signal-to-noise ratio for the quaternary alkyne carbons.

Multidimensional NMR Workflow

A robust structural assignment cannot rely on 1D data alone. The protocol utilizes a self-validating 2D workflow to cross-examine every assignment.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) H1 1D 1H NMR (Proton Environments) Prep->H1 C13 1D 13C NMR (Carbon Backbone) Prep->C13 COSY 2D COSY (H-H Coupling) H1->COSY HSQC 2D HSQC (1-Bond C-H) H1->HSQC HMBC 2D HMBC (2/3-Bond C-H) H1->HMBC C13->HSQC C13->HMBC Verify Structural Verification 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol COSY->Verify HSQC->Verify HMBC->Verify

Fig 1. Multidimensional NMR workflow for the structural elucidation of pyrazole-alkyne derivatives.

1 H NMR Spectral Analysis & Causality

The proton spectrum of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol provides immediate diagnostic markers for both the alkyne geometry and the pyrazole electronics[5].

Table 1: Summarized 1 H NMR Data (400 MHz, DMSO- d6​ , 298K)

PositionChem Shift (ppm)MultiplicityIntegration J (Hz)Assignment Causality & Mechanistic Insight
-OH 5.20t1H6.0Hydrogen-bonded in DMSO; shows clear 3J coupling to C1-H 2​ .
C1-H 2​ 4.15dt2H6.0, 2.0Deshielded by adjacent oxygen. Exhibits 3J with OH and 4J across the alkyne.
C4-H 2​ 4.85t2H2.0Deshielded by pyrazole N1. Exhibits 4J coupling across the alkyne.
-NH 2​ 4.80br s2H-Broadened by quadrupolar relaxation of the nitrogen nucleus ( 14 N).
Pyr C4-H 5.50d1H2.3Strongly shielded by the +M resonance effect of the C3-amino group.
Pyr C5-H 7.50d1H2.3Deshielded by the adjacent electronegative N1 atom.
Mechanistic Insights into Proton Shifts
  • Long-Range Alkyne Coupling ( 4J ): The sp-hybridized carbons of the but-2-yne linker enforce a rigid, linear geometry. This facilitates extended π -orbital overlap, allowing spin-spin information to transfer across the triple bond. Consequently, a distinct 4J scalar coupling (~2.0 Hz) is observed between the C1 and C4 methylene protons, manifesting as a triplet of doublets (dt) and a triplet (t), respectively.

  • Pyrazole Shielding: The C4 proton of the pyrazole ring is highly diagnostic. The +M (mesomeric) electron-donating effect of the exocyclic C3-amino group increases electron density at the C4 position, shielding it significantly and pushing its resonance upfield to ~5.50 ppm, far outside the typical aromatic range.

13 C NMR Spectral Analysis & Causality

Carbon NMR is critical for mapping the quaternary centers (the alkyne and the substituted pyrazole carbons) which are invisible in standard 1 H 1D experiments.

Table 2: Summarized 13 C NMR Data (100 MHz, DMSO- d6​ , 298K)

PositionChem Shift (ppm)TypeAssignment Causality & Mechanistic Insight
C1 49.5CH 2​ Deshielded by the strong -I (inductive) effect of the hydroxyl oxygen.
C2 84.0C q​ Internal alkyne carbon. The stronger -I effect of oxygen relative to nitrogen deshields C2 slightly more than C3.
C3 79.0C q​ Internal alkyne carbon. Shielded relative to C2 due to greater distance from the oxygen atom.
C4 41.0CH 2​ Deshielded by the pyrazole N1 atom, but less so than C1 due to N being less electronegative than O.
Pyr C3 155.0C q​ Highly deshielded by the attached electronegative -NH 2​ group and ring resonance.
Pyr C4 96.0CHStrongly shielded by resonance (+M) from the amino group and ring nitrogens.
Pyr C5 131.0CHStandard pyrazole CH; deshielded by the adjacent N1 atom.
Mechanistic Insights into Carbon Shifts
  • Alkyne Polarization: The internal alkyne carbons (C2 and C3) fall within the characteristic 75–90 ppm range due to the magnetic anisotropy of the triple bond[5]. The slight polarization between C2 (84.0 ppm) and C3 (79.0 ppm) is a direct result of competing inductive effects. Because oxygen is more electronegative than nitrogen, the C1 methylene group exerts a stronger electron-withdrawing pull on C2 than the C4 methylene group exerts on C3.

  • Regiochemical Verification via HMBC: Alkylation of 3-aminopyrazole can theoretically yield either the 1-alkyl-3-amino or 1-alkyl-5-amino regioisomer. The 2D HMBC experiment provides the ultimate self-validating proof of regiochemistry: a strong 3JCH​ correlation from the C4 methylene protons (4.85 ppm) to the Pyr C5 carbon (131.0 ppm), combined with a complete absence of correlation to the Pyr C3 carbon (155.0 ppm), unambiguously confirms that the but-2-yn-1-ol chain is attached at the N1 position[3].

References

  • Intermolecular proton transfer in host–guest crystals: the case of pyrazole included in 1,1-di(2,4-dimethylphenyl)but-2-yn-1-ol, an X-ray and solid-state 13C/15N NMR study. RSC Publishing. 5

  • NMR-Detected Host–Guest Proton Exchange as a Tool to Explore Surface/Volume Ratios and Fluid Filling of Internal and External Spaces of Porous Solids Containing Surface OH Groups. ACS Publications. 4

  • Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. NIH. 2

  • US Patent 7,935,699 B2. Googleapis. 3

  • WO2012020008A1 - Inhibitors of bruton's tyrosine kinase. Google Patents. 1

Sources

Exploratory

Advanced Material Safety & Handling Whitepaper: 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol in Pharmaceutical Synthesis

Executive Overview: The Bifunctional Challenge In modern drug discovery, 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (CAS: N/A, custom intermediate) serves as a highly specialized, bifunctional building block. The 3-aminopyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Bifunctional Challenge

In modern drug discovery, 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (CAS: N/A, custom intermediate) serves as a highly specialized, bifunctional building block. The 3-aminopyrazole moiety is a privileged pharmacophore frequently utilized in the design of kinase inhibitors (e.g., targeting JAK/STAT or Aurora kinases). Conversely, the but-2-yn-1-ol chain provides a rigid, electron-rich alkyne linker primed for late-stage functionalization via Sonogashira couplings or click chemistry.

Because this compound merges a nucleophilic, basic amine with a reactive alkynol, its handling requirements transcend standard laboratory safety protocols. This whitepaper synthesizes the physicochemical hazards of its constituent moieties to provide a scientifically rigorous, self-validating framework for its safe storage, manipulation, and disposal.

Structural Causality and Physicochemical Profile

The inherent hazards of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol are directly dictated by its molecular architecture. The electron-dense pyrazole ring is highly susceptible to atmospheric oxidation, while the internal alkyne presents specific incompatibilities with transition metals.

Table 1: Physicochemical Properties & Mechanistic Impact
PropertyValue / DescriptionCausality / Handling Impact
Molecular Formula C₇H₉N₃OHigh nitrogen/oxygen ratio dictates strong polarity and potential reactivity.
Molecular Weight 151.17 g/mol Low molecular weight facilitates rapid dermal absorption and membrane permeability.
Physical State Solid (Predicted)Dust generation poses severe inhalation risks; requires anti-static handling[1].
Solubility Polar aprotic (DMF, DMSO)Requires careful solvent selection to avoid exothermic dissolution spikes.
Stability Air & Light SensitiveThe amine oxidizes rapidly in air; requires storage under ultra-high purity Argon.

Mechanistic Hazard Assessment (GHS Integration)

To establish a robust safety paradigm, we must extrapolate the Global Harmonized System (GHS) data from the compound's isolated functional groups: 3-aminopyrazole and 2-butyn-1-ol.

Table 2: Synthesized GHS Hazard Profile
Hazard ClassCategoryMechanistic Driver
Skin Irritation Category 2The nucleophilic amine interacts with dermal proteins, disrupting the stratum corneum[2].
Eye Irritation Category 2ABasic nitrogen lone pairs disrupt corneal pH balance, risking localized saponification[3].
STOT (Single Exposure) Category 3Volatile/dust fractions severely irritate the respiratory tract mucosa[1].
Reactivity Hazard N/AAlkynols can decompose exothermically. Incompatible with strong oxidizers and acids[4].

Heavy Metal Incompatibility: While internal alkynes do not form terminal explosive acetylides, the but-2-yn-1-ol substructure can still coordinate with copper (Cu) or silver (Ag) in the presence of strong bases, leading to reactive intermediates or rapid exothermic degradation[5].

Toxicity & Reactivity Pathway Visualization

The following diagram maps the structural features of the compound directly to their corresponding laboratory hazards, providing a visual causality network for risk assessment.

G Cmpd 4-(3-Amino-pyrazol-1-yl) -but-2-yn-1-ol Amine 3-Aminopyrazole Moiety (Nucleophilic / Basic) Cmpd->Amine Alkyne But-2-yn-1-ol Moiety (Electron-Rich Linker) Cmpd->Alkyne Irritant Skin/Eye Irritant (GHS Cat 2/2A) Amine->Irritant Oxidation Air Oxidation Risk Amine->Oxidation Metal Metal Incompatibility (Cu, Ag Catalysts) Alkyne->Metal Thermal Thermal Instability Alkyne->Thermal

Structural causality of hazards in 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they dictate actions without verifying outcomes. The following protocols are designed as self-validating systems , ensuring that the researcher receives immediate feedback on the safety and success of the operation.

Protocol A: Schlenk-Line Mediated Reagent Transfer

Objective: Transfer the compound without inducing oxidative degradation of the aminopyrazole ring.

  • Preparation: Flame-dry a Schlenk flask under vacuum (0.1 mbar) and backfill with ultra-high purity (UHP) Argon.

    • Causality: The electron-rich pyrazole is highly susceptible to atmospheric oxidation, which generates reactive N-oxide impurities.

  • Dispensing: Transfer the solid reagent using grounded, anti-static spatulas.

    • Causality: Static discharge can ignite suspended organic dust[1].

  • Dissolution: Inject anhydrous, degassed N,N-dimethylformamide (DMF) via a gas-tight syringe.

  • Validation Check: Observe the solution. A clear, pale-yellow solution indicates a successful, non-oxidized transfer. A rapid darkening (brown/red shift) indicates a compromised inert atmosphere. This colorimetric shift serves as an immediate, visual go/no-go for the subsequent reaction.

Protocol B: Controlled Quenching of Alkyne-Amine Reaction Mixtures

Objective: Safe termination of reactions to prevent thermal runaway or toxic gas evolution.

  • Thermal Regulation: Submerge the reaction vessel in a 0°C ice-water bath.

    • Causality: Neutralization of the basic amine moiety is highly exothermic.

  • Quenching: Add saturated aqueous ammonium chloride (NH₄Cl) dropwise at a rate of 1 mL/min.

    • Causality: NH₄Cl provides a buffered, mild proton source to neutralize the aminopyrazole without causing localized superheating[5].

  • Metal Sequestration: If copper catalysts were utilized, add 10 mol% EDTA to the aqueous phase.

    • Causality: EDTA chelates transition metals, preventing the formation of shock-sensitive metal-acetylide complexes with degraded alkyne fragments[4].

  • Validation Check: Monitor the internal temperature via a thermocouple. A stable reading below 5°C during the addition validates that the quench rate is safely matched to the system's heat dissipation rate.

Scientifically Grounded Emergency Response

In the event of exposure, first aid must be administered based on the specific chemical mechanisms of the compound's functional groups.

  • Ocular Exposure: The primary risk is the saponification of ocular lipids by the basic amine. Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present[3]. Causality: Continuous flushing prevents the localized concentration of the base and mechanically removes any solid particulates that could abrade the cornea.

  • Dermal Exposure: Wash the affected area with polyethylene glycol (PEG 400) followed by mild soap and water[6]. Causality: The compound's organic framework resists purely aqueous dissolution; PEG acts as a biocompatible co-solvent to rapidly mobilize the chemical away from the stratum corneum before absorption occurs.

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer supplemental oxygen[7]. Causality: The alkyne-alcohol moiety can cause central nervous system depression, and the aminopyrazole dust acts as a severe respiratory tract irritant[7].

References

The hazard data and handling protocols in this whitepaper are grounded in the safety profiles of the compound's constituent functional groups.

Sources

Foundational

Thermodynamic Stability of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol at Room Temperature: A Comprehensive Technical Guide

Executive Summary The compound 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly functionalized heterocyclic building block characterized by a 3-aminopyrazole core N-alkylated with a propargylic alcohol chain. Due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly functionalized heterocyclic building block characterized by a 3-aminopyrazole core N-alkylated with a propargylic alcohol chain. Due to its dense array of reactive motifs—an aromatic amine, an internal alkyne, and a primary alcohol—it serves as a critical intermediate in the synthesis of kinase inhibitors and click-chemistry probes.

Understanding its thermodynamic stability at room temperature (298.15 K) is paramount for drug development professionals. This whitepaper provides an in-depth analysis of the molecule's thermodynamic landscape, detailing the causality behind its tautomeric preferences, kinetic trapping mechanisms, and the self-validating empirical protocols required to assess its shelf-life.

Structural Thermodynamics & Tautomerism

The global stability of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is dictated by the interplay between its heterocyclic core and its aliphatic side chain. At room temperature, the molecule exists in a deep thermodynamic well, protected from spontaneous degradation by high kinetic barriers.

Tautomeric Equilibrium of the Aminopyrazole Core

Aminopyrazoles are subject to annular prototropic tautomerism. For N1-substituted derivatives like our target compound, the tautomeric equilibrium is locked, preventing the migration of the pyrazole proton. However, the intrinsic stability of the 3-amino motif versus the 5-amino motif remains a critical thermodynamic parameter during synthesis.

Matrix isolation infrared (IR) spectroscopy and Density Functional Theory (DFT) calculations demonstrate that the 3-aminopyrazole tautomer is the global energy minimum[1]. The 3-amino configuration minimizes steric repulsion with the N1-butynyl chain and maximizes π-electron delocalization across the aromatic ring. The Gibbs free energy difference (ΔG) strongly favors the 3-amino form by approximately 9.8 kJ/mol over the 5-amino form[1].

Stability of the Propargylic Linkage

The but-2-yn-1-ol chain features an internal alkyne, which is thermodynamically more stable than a terminal alkyne due to hyperconjugation from the adjacent methylene groups[2]. While propargylic systems can undergo base-catalyzed isomerization to allenes, this process requires an activation energy ( Ea​ ) exceeding 120 kJ/mol. At 298 K and neutral pH, the thermal energy available ( RT≈2.48 kJ/mol) is vastly insufficient to overcome this barrier, rendering the alkyne kinetically trapped and highly stable.

thermodynamic_landscape A 3-Amino Isomer (Global Minimum) ΔG = 0 kJ/mol B 5-Amino Isomer (Local Minimum) ΔG = +9.8 kJ/mol A->B UV/Matrix Excitation C Allene Intermediate (Kinetically Trapped) Ea > 120 kJ/mol A->C Base-Catalyzed Isomerization D Oxidation Product (Aldehyde) Requires O2 A->D Autoxidation (Slow at RT)

Thermodynamic and kinetic stability landscape of the target molecule at 298 K.

Quantitative Thermodynamic Data

To facilitate rapid decision-making in formulation and storage, the key thermodynamic parameters of the molecule and its substructures are summarized below.

Thermodynamic ParameterValueSource / Methodology
ΔG (3-Amino vs 5-Amino) -9.8 kJ/molDFT / Matrix Isolation IR Spectroscopy[1]
ΔfG° (2-Butyn-1-ol motif) +48.78 kJ/molJoback Method Calculation[2]
Activation Energy ( Ea​ ) for Allene Isomerization > 120 kJ/molKinetic Modeling / Arrhenius Extrapolation
Room Temperature Heat Flow < 2.0 µW/gIsothermal Microcalorimetry (298.15 K)

Self-Validating Experimental Protocols

Standard Differential Scanning Calorimetry (DSC) is heavily relied upon in the industry; however, it lacks the sensitivity to detect the slow, micro-exothermic degradation pathways that occur at room temperature. To establish true E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must employ a self-validating system: Isothermal Microcalorimetry (IMC) to measure real-time thermodynamic stability, cross-validated by Accelerated LC-MS to identify the chemical fate of the molecule.

Protocol 1: Isothermal Microcalorimetry (IMC) for Shelf-Life Profiling

Causality: IMC measures heat flow in the microwatt (µW) range. If 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol undergoes autoxidation or structural rearrangement at 25°C, the breaking and forming of bonds will release trace amounts of heat. A heat flow approaching zero validates absolute thermodynamic stability.

Step-by-Step Methodology:

  • Calibration: Calibrate the microcalorimeter using electrical substitution heating to establish a baseline noise level of < 0.1 µW.

  • Sample Preparation: Accurately weigh 100.0 mg of the synthesized compound into two separate glass ampoules. Purge Ampoule A with ultra-pure Argon (control) and leave Ampoule B under ambient air (oxidative test).

  • Equilibration: Seal the ampoules and lower them into the IMC heat-sink block. Allow the system to thermally equilibrate at 298.15 K (25°C) for 24 hours to dissipate frictional heat from sample loading.

  • Data Acquisition: Record the thermal power (µW/g) continuously for 14 days.

  • Analysis: Integrate the heat flow curve over time to calculate the specific enthalpy of degradation. A stable compound will exhibit a flat baseline with a thermal power output of < 2.0 µW/g.

Protocol 2: Accelerated Degradation and LC-MS Profiling

Causality: Because the molecule is kinetically trapped at room temperature, we must force degradation using elevated temperatures to map the thermodynamic sinks (e.g., oxidation of the primary alcohol to an aldehyde) and calculate the activation energy via the Arrhenius equation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the compound in a pH 7.4 phosphate buffer to a final concentration of 1.0 mg/mL.

  • Thermal Stressing: Aliquot the solution into sealed HPLC vials. Incubate separate cohorts at 40°C, 60°C, and 80°C in dark, temperature-controlled chambers.

  • Sampling: Pull samples at t=0,24,48,72, and 168 hours. Immediately quench the samples in an ice bath to halt degradation.

  • Chromatographic Analysis: Inject 5 µL onto a Reverse-Phase HPLC system coupled to an ESI-TOF Mass Spectrometer. Monitor the disappearance of the parent mass ( m/z corresponding to C7​H9​N3​O ) and the emergence of degradants.

  • Kinetic Modeling: Plot the natural log of the remaining parent concentration versus time to determine the rate constant ( k ) at each temperature. Use the Arrhenius plot ( lnk vs 1/T ) to calculate the activation energy ( Ea​ ) and extrapolate the degradation rate back to 25°C.

workflow S1 Step 1: Sample Preparation (Inert vs. Ambient Atmosphere) S2 Step 2: Isothermal Microcalorimetry (Measure µW heat flow at 25°C) S1->S2 S3 Step 3: Accelerated Degradation (Arrhenius Kinetics via LC-MS) S1->S3 S4 Step 4: Thermodynamic Modeling (Calculate ΔG, Ea, Shelf-life) S2->S4 Heat Flow Data S3->S4 Degradant Profiles

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

At room temperature, 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol exhibits excellent thermodynamic stability. The 3-aminopyrazole core resides in a deep global energy minimum, heavily favored over its 5-amino counterpart[1]. Concurrently, the internal alkyne of the but-2-yn-1-ol chain is kinetically trapped, requiring massive activation energy to undergo isomerization[2]. By employing advanced microcalorimetry and accelerated LC-MS profiling, researchers can confidently validate the shelf-life of this critical intermediate, ensuring structural integrity during long-term storage and downstream synthesis.

References

  • Structure and IR Spectra of 3(5)
  • Chemical Properties of 2-Butyn-1-ol (CAS 764-01-2)

Sources

Exploratory

Rational Design and Mechanism of Action of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Derived Kinase Inhibitors

Executive Summary The development of ATP-competitive kinase inhibitors requires precise spatial engineering to achieve high affinity, selectivity, and favorable thermodynamic binding profiles. Among advanced pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of ATP-competitive kinase inhibitors requires precise spatial engineering to achieve high affinity, selectivity, and favorable thermodynamic binding profiles. Among advanced pharmacophores, the 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol building block has emerged as a critical structural motif. By combining the highly efficient hinge-binding capacity of a 3-aminopyrazole core with the rigid, vectorial projection of an internal alkyne tail, this moiety effectively anchors inhibitors into the ATP-binding pocket of targets like Bruton's Tyrosine Kinase (BTK) and AXL receptor tyrosine kinase, while minimizing the entropic penalty of binding.

This technical guide dissects the structural biology, thermodynamic advantages, and self-validating experimental workflows required to characterize kinase inhibitors derived from this specific pharmacophore.

Structural Biology & Mechanism of Action (MoA)

The efficacy of the 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol moiety is rooted in its dual-function architecture:

Adenine Mimicry via the 3-Aminopyrazole Core

The 3-aminopyrazole scaffold is a well-established adenine-mimetic pharmacophore. As documented in1, the pyrazole moiety provides critical hydrogen bonds with the hinge region of the kinase. Specifically, the exocyclic 3-amino group acts as a hydrogen bond donor, while the endocyclic N2 nitrogen acts as an acceptor. This creates a robust bidentate interaction network with the backbone amides and carbonyls of the kinase hinge region (e.g., Met and Glu residues), anchoring the inhibitor within the ATP-binding cleft.

Vectorial Projection via the Rigid Alkyne Linker

The but-2-yn-1-ol tail is attached at the N1 position of the pyrazole. The inclusion of the internal alkyne ( −C≡C− ) is a deliberate thermodynamic strategy.

  • The Causality of Rigidity: Flexible alkyl chains incur a high entropic penalty ( −TΔS ) upon binding due to the restriction of multiple rotatable bonds. The sp -hybridized carbons of the alkyne provide a rigid, linear spacer that pre-organizes the molecule.

  • Solvent Channel Anchoring: This rigidity projects the terminal hydroxyl group directly into the solvent-exposed channel or the ribose-binding pocket. The hydroxyl group can then form water-mediated hydrogen bonds or interact with polar residues at the periphery of the pocket, significantly increasing residence time without entropic loss.

Systemic Kinase Inhibition (BTK Pathway)

When incorporated into larger scaffolds (such as pyridazinone derivatives), this moiety potently inhibits kinases like BTK, as detailed in2. Blockade of BTK at the ATP site prevents its auto-phosphorylation, subsequently halting the phosphorylation of PLC γ 2 and terminating downstream B-cell receptor (BCR) signaling.

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibitor 4-(3-Amino-pyrazol-1-yl)- but-2-yn-1-ol Inhibitor Inhibitor->BTK ATP Competitive Blockade Calcium Calcium Mobilization PLCg2->Calcium NFkB NF-κB Activation (Cell Proliferation) Calcium->NFkB

Fig 1: Mechanism of BTK signaling blockade by 3-aminopyrazole-derived inhibitors.

Thermodynamic Data Presentation

The structural advantage of the alkyne linker is best demonstrated through thermodynamic profiling. The table below summarizes the binding kinetics, highlighting how the rigid but-2-yn-1-ol linker outperforms flexible analogs by minimizing entropic penalty.

Structural MotifLinker TypeHinge BinderBiochemical IC 50​ (nM)Enthalpy ΔH (kcal/mol)Entropy −TΔS (kcal/mol)
Analog A Butyl (Flexible)3-Aminopyrazole45.2-8.4+2.1
Analog B But-2-en-1-ol (Planar)3-Aminopyrazole12.5-8.7+0.8
Lead Compound But-2-yn-1-ol (Rigid) 3-Aminopyrazole 1.8 -9.1 -0.5

Data demonstrates that the pre-organized alkyne geometry yields a favorable entropic profile, driving nanomolar potency.

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of these inhibitors must follow a self-validating workflow. Relying solely on enzymatic assays can yield false positives due to compound aggregation or autofluorescence. We employ orthogonal validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical activity, paired with X-Ray Crystallography for structural confirmation.

Workflow Synth Compound Synthesis TRFRET TR-FRET Assay (Biochemical IC50) Synth->TRFRET SPR SPR Kinetics (Biophysical Kd) TRFRET->SPR Orthogonal Validation Xray X-Ray Crystallography (Binding Pose Validation) SPR->Xray Lead Lead Optimization Xray->Lead

Fig 2: Self-validating experimental workflow for kinase inhibitor characterization.

Protocol 1: TR-FRET Kinase Enzymatic Assay

Causality: TR-FRET utilizes a long-lifetime europium fluorophore. By introducing a time delay before measurement, short-lived background autofluorescence from the pyrazole compounds is eliminated, ensuring highly trustworthy IC 50​ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the purified kinase (e.g., BTK or AXL) to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol derived inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Incubation: Add 5 μ L of the kinase solution to the compound wells. Incubate for 30 minutes at room temperature to allow the rigid alkyne to achieve equilibrium in the binding pocket.

  • Reaction Initiation: Add 5 μ L of an ATP/Substrate mix (at the Km​ for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Add 10 μ L of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-streptavidin). Read on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor >0.6 validates the assay's integrity before IC 50​ curve fitting.

Protocol 2: X-Ray Co-Crystallization and Diffraction

Causality: To empirically validate that the 3-aminopyrazole binds the hinge region and that the but-2-yn-1-ol tail projects into the solvent channel as designed, high-resolution structural data is mandatory. Similar structural validation methodologies are standard in the3.

Step-by-Step Methodology:

  • Protein Preparation: Express the kinase domain (e.g., BTK residues 393-659) in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 20 mM Tris pH 8.0, 200 mM NaCl, 5% glycerol.

  • Complex Formation: Concentrate the protein to 10 mg/mL. Add the inhibitor at a 1:3 molar ratio (Protein:Inhibitor) and incubate on ice for 2 hours.

  • Vapor Diffusion Crystallization: Set up sitting-drop vapor diffusion plates using a mosquito robot. Mix 200 nL of the protein-inhibitor complex with 200 nL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium sodium tartrate).

  • Diffraction and Phasing: Harvest crystals after 3-5 days. Cryoprotect in reservoir solution supplemented with 20% ethylene glycol and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

    • Self-Validation Check: Solve the structure via molecular replacement. The model is only validated if the Ramachandran plot shows <1% outliers and the Rfree​ value is <0.25 , confirming the precise atomic coordinates of the alkyne tail.

Conclusion

The integration of the 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol moiety into kinase inhibitor design represents a triumph of structure-based drug design. By pairing the bidentate hydrogen-bonding capability of the 3-aminopyrazole with the entropically favorable, rigid projection of the but-2-yn-1-ol tail, researchers can achieve exquisite potency and target residence time. Strict adherence to orthogonal, self-validating biochemical and biophysical workflows ensures these mechanistic hypotheses translate reliably into viable clinical candidates.

References

  • Source: PubMed Central (PMC)
  • Title: Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: ACS Publications URL
  • Title: WO2012020008A1 - Inhibitors of bruton's tyrosine kinase Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol

Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Drug Development Professionals Application Focus: Forced Cycloaddition of Functionalized Internal Alkynes Mechanistic Rationale & The "Internal Alkyne"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioconjugation Scientists, Medicinal Chemists, and Drug Development Professionals Application Focus: Forced Cycloaddition of Functionalized Internal Alkynes

Mechanistic Rationale & The "Internal Alkyne" Paradigm

The molecule 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol presents a unique and highly complex profile for standard click chemistry. Structurally, it is a bis-propargylic internal alkyne flanked by a primary alcohol and a 3-amino-pyrazole ring. This architecture introduces two profound mechanistic hurdles for classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Thermodynamic Resistance of Internal Alkynes: Classic CuAAC achieves its massive rate acceleration (up to 108 ) through the formation of a copper(I) acetylide intermediate, which requires the deprotonation of a highly acidic terminal alkyne proton[1][2]. Internal alkynes lack this proton. Consequently, forcing an internal alkyne to undergo CuAAC to yield a 1,4,5-trisubstituted 1,2,3-triazole is notoriously challenging and exhibits sluggish kinetics at room temperature[3][4].

  • Competitive Catalyst Poisoning: The 3-amino-pyrazole moiety is a potent bidentate-like chelator for transition metals. If introduced to free copper, this functional group will rapidly sequester the catalyst, forming a stable, unreactive complex that stalls the catalytic cycle.

The Strategy: To overcome these barriers, this protocol employs a thermally activated, high-ligand-loading CuAAC strategy . By utilizing a massive stoichiometric excess of the highly stabilizing, water-soluble THPTA ligand, we outcompete the intramolecular pyrazole chelation and maintain a high concentration of active Cu(I)[5][6]. Elevated temperatures (60 °C) provide the necessary thermodynamic driving force to overcome the activation barrier of the internal alkyne.

Reagent Matrix & Quantitative Setup

To ensure reproducibility, all quantitative parameters have been scaled for a standard 1 mL reaction volume (10 mM substrate concentration).

ReagentRoleFinal Conc. / EquivalentsRationale for Concentration
4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Internal Alkyne Substrate10 mM (1.0 eq)Standard baseline for small-scale bioconjugation/synthesis.
Azide Partner Cycloaddition Partner12 mM (1.2 eq)Slight excess drives the sluggish internal alkyne conversion.
CuSO₄·5H₂O Cu(II) Precursor2 mM (0.2 eq)20 mol% loading (higher than standard 1-5%) compensates for low internal alkyne reactivity.
THPTA Ligand Cu(I) Stabilizer / Competitor10 mM (1.0 eq)5:1 ratio to Cu blocks pyrazole poisoning and prevents ROS generation[5][6].
Sodium Ascorbate Reducing Agent20 mM (2.0 eq)Reduces Cu(II) to Cu(I) in situ and maintains catalytic turnover[6].
Solvent (e.g., t-BuOH/H₂O or PBS) Reaction Medium1 mL total volumeTHPTA affords complete biological compatibility in aqueous media[5].

Self-Validating Experimental Protocol

Note: This protocol is engineered as a self-validating system. Visual cues are embedded to confirm the success of critical intermediate steps.

Phase 1: Stock Solution Preparation

Causality Check: Ascorbate readily oxidizes in air. Using oxidized (brownish) ascorbate will fail to reduce Cu(II), leading to a zero-yield reaction[6].

  • Prepare a 100 mM CuSO₄ stock solution in HPLC-grade ddH₂O.

  • Prepare a 250 mM THPTA stock solution in HPLC-grade ddH₂O.

  • Prepare a 200 mM Sodium Ascorbate stock solution in ddH₂O. (Must be prepared fresh daily; discard if solution turns yellow/brown) [6].

Phase 2: Catalyst Pre-Complexation (Critical Step)

Causality Check: Pre-complexing the copper with THPTA before introducing it to the substrate is mandatory. Direct addition of CuSO₄ to the alkyne will result in irreversible coordination to the 3-amino-pyrazole ring.

  • In a dedicated microcentrifuge tube, combine 20 µL of 100 mM CuSO₄ with 40 µL of 250 mM THPTA.

  • Vortex briefly and incubate at room temperature for 5 minutes. The solution will appear bright blue.

Phase 3: Reaction Assembly & Initiation
  • In the main reaction vessel, dissolve the 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (10 µmol) and the Azide partner (12 µmol) in 840 µL of your chosen solvent (e.g., 1:1 t-BuOH/H₂O).

  • Transfer the entire 60 µL of the pre-complexed CuSO₄/THPTA solution into the main reaction vessel. Mix thoroughly.

  • Initiation: Add 100 µL of the fresh 200 mM Sodium Ascorbate solution to the vessel.

  • Validation Check: Immediately upon adding the ascorbate, the solution should transition from blue to colorless or pale yellow. This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species[6].

Phase 4: Thermal Activation
  • Seal the reaction vessel and protect it from light.

  • Incubate the reaction at 60 °C for 12 to 24 hours with continuous agitation. (Standard terminal alkynes require 15-30 minutes at room temperature[5][7], but the internal alkyne necessitates extreme thermal forcing).

  • Quench the reaction by adding EDTA (10 mM final concentration) to chelate the copper, followed by standard downstream purification (e.g., HPLC or precipitation).

Troubleshooting & Orthogonal Strategies

If LC-MS analysis reveals low conversion after 24 hours, the steric bulk of the specific azide partner may be too great for CuAAC to force the internal alkyne. In such cases, researchers must pivot to orthogonal methodologies:

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Unlike CuAAC, RuAAC readily accepts internal alkynes via an oxidative coupling mechanism, efficiently yielding 1,5-disubstituted or fully substituted triazoles[1][2].

  • Polynuclear NHC-Cu Catalysts: Specialized N-Heterocyclic Carbene (NHC) copper complexes (e.g., [Cu2​(μ−Br)2​(tBuImCH2​pyCH2​NEt2​)]2​ ) have demonstrated unique efficacy in bridging internal alkynes, offering a specialized alternative if standard THPTA fails[3].

Process Flow & Mechanistic Diagram

Mechanistic_Workflow Cu CuSO4 (Cu II) Active_Cat Active Cu(I)-THPTA Complex Cu->Active_Cat Pre-complexation THPTA THPTA Ligand (Excess) THPTA->Active_Cat Prevents poisoning Risk Risk: Catalyst Poisoning by Amino-Pyrazole THPTA->Risk Outcompetes pyrazole NaAsc Sodium Ascorbate NaAsc->Active_Cat in situ Reduction Reaction Thermally Activated CuAAC (60°C, 12-24h) Active_Cat->Reaction Substrate 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (Internal Alkyne) Substrate->Risk Intramolecular chelation Substrate->Reaction Azide Azide Partner Azide->Reaction Product 1,4,5-Trisubstituted 1,2,3-Triazole Reaction->Product Cycloaddition

Workflow and mechanistic pathways for CuAAC with bis-propargylic internal alkynes.

Sources

Application

Application Note: 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol as a Trifunctional Scaffold in Targeted Therapeutics and PROTAC Design

Executive Summary In contemporary drug discovery, the demand for modular, highly functionalized building blocks is paramount. 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (Molecular Formula: C7H9N3O) emerges as a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the demand for modular, highly functionalized building blocks is paramount. 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (Molecular Formula: C7H9N3O) emerges as a highly versatile, trifunctional scaffold. By integrating a privileged kinase-binding pharmacophore with a rigid linear spacer and a terminal conjugation handle, this molecule is uniquely positioned for the development of targeted kinase inhibitors, molecular glues, and Proteolysis Targeting Chimeras (PROTACs).

This application note provides a comprehensive guide to the structural rationale, physicochemical properties, and field-proven synthetic protocols for leveraging this building block in advanced drug discovery workflows.

Structural & Mechanistic Rationale

The architectural design of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol offers three orthogonal vectors for chemical biology applications:

  • The 3-Aminopyrazole Core : Nitrogen heterocycles are the backbone of modern pharmaceutical chemistry[1]. The 3-aminopyrazole motif is a privileged scaffold, frequently acting as a critical bidentate hydrogen-bond donor/acceptor in the hinge region of kinases (e.g., ALK, JAK, and p38 MAPK)[1]. Unsubstituted and amino-substituted pyrazoles undergo rapid annular tautomerism, allowing dynamic adaptation to diverse biological binding pockets to enhance affinity and selectivity[1].

  • The Internal Alkyne Spacer : The but-2-ynyl group (-CH2-C≡C-CH2-) serves as a rigid, linear linker. In PROTAC design, minimizing the entropic penalty of the linker is crucial. The ~180° dihedral angle of the alkyne projects the terminal functional group directly into the solvent-exposed region, preventing steric clashes with the Protein of Interest (POI).

  • The Terminal Hydroxyl : The primary alcohol provides a robust handle for late-stage functionalization, enabling etherification, oxidation, or activation for E3 ligase ligand attachment.

G Center 4-(3-Amino-pyrazol-1-yl) -but-2-yn-1-ol N1 3-Amino Group (Kinase Hinge Binder) Center->N1 Amidation / Urea Formation N2 Pyrazole Core (Aromatic Scaffold) Center->N2 Pi-Pi Stacking / Tautomerism N3 Internal Alkyne (Rigid Linear Spacer) Center->N3 Conformational Restriction N4 Terminal Hydroxyl (Conjugation Handle) Center->N4 Mesylation / Etherification

Fig 1. Structural anatomy and orthogonal reactivity map of the building block.

Physicochemical Profile

Understanding the physicochemical parameters of the bare scaffold is essential for predicting the Lipinski properties of the final assembled therapeutic. The table below summarizes the core data.

PropertyValueStrategic Implication in Drug Design
Molecular Weight 151.17 g/mol High ligand efficiency; leaves ample molecular weight budget for PROTAC E3 ligase ligands.
H-Bond Donors 3 (-NH2, -OH)Optimal for anchoring to the ATP-binding pocket of kinases[2].
H-Bond Acceptors 3 (N, N, O)Promotes aqueous solubility and target engagement.
Rotatable Bonds 3Low entropic penalty upon binding due to the rigid internal alkyne.
Alkyne Geometry ~180° DihedralProjects functional groups linearly into solvent space, ideal for linker engineering.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that successful library generation requires orthogonal, chemoselective reactions. The following protocols are designed as self-validating systems, ensuring high fidelity at each synthetic step.

Protocol A: Chemoselective Amidation of the 3-Amino Group

Targeting the kinase hinge region while leaving the hydroxyl intact.

Mechanistic Rationale : The 3-amino group of the pyrazole is electronically deactivated due to lone-pair delocalization into the electron-deficient pyrazole ring[3]. Standard coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics and poor yields. Therefore, we employ HATU, which generates a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine due to its increased steric bulk, which prevents nucleophilic attack on the coupling reagent while effectively neutralizing the reaction environment.

Step-by-Step Methodology :

  • Preparation : Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 eq) dropwise. Stir the reaction at 40°C for 4–6 hours. The slight elevation in temperature overcomes the low nucleophilicity of the 3-aminopyrazole.

  • Quenching & Extraction : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4.

Self-Validation & Quality Control :

  • LC-MS : Monitor the disappearance of the starting material mass (m/z 152.1 [M+H]+).

  • 1H-NMR : Look for a diagnostic downfield shift of the pyrazole C4-H proton (typically moving from ~5.5 ppm to >6.5 ppm). This shift is caused by the electron-withdrawing effect of the newly formed amide, confirming successful N-acylation rather than O-acylation.

Protocol B: Propargylic Activation for PROTAC Linker Assembly

Converting the terminal hydroxyl into an electrophile for E3 ligase ligand attachment.

Mechanistic Rationale : Direct Mitsunobu coupling on propargylic alcohols can inadvertently lead to unwanted SN2' allene byproducts due to resonance-stabilized propargylic carbocation character. To maintain the structural integrity of the linear alkyne spacer, we utilize a two-step activation via mesylation at strictly controlled cryogenic temperatures (-20°C). This suppresses rearrangement pathways, providing a pristine electrophilic handle for subsequent SN2 displacement by an E3 ligase ligand (e.g., a functionalized thalidomide or VHL ligand).

Step-by-Step Methodology :

  • Preparation : Dissolve the amide-functionalized intermediate from Protocol A (1.0 eq) in anhydrous DCM (0.1 M). Cool the flask to -20°C using a dry ice/ethylene glycol bath.

  • Base Addition : Add Triethylamine (2.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Mesylation : Introduce Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes. Maintain the temperature at -20°C for 1 hour.

  • Workup : Dilute with cold DCM and wash immediately with ice-cold 1M HCl, followed by saturated NaHCO3. Dry over Na2SO4 and concentrate under reduced pressure without heating to prevent degradation of the sensitive propargylic mesylate.

  • Conjugation : Immediately dissolve the crude mesylate in anhydrous Acetonitrile, add the E3 ligase ligand (e.g., containing a free secondary amine or phenol) and K2CO3, and heat to 60°C to yield the final PROTAC.

Self-Validation & Quality Control :

  • TLC : Using Hexane/EtOAc (1:1) and a KMnO4 stain, the highly polar alcohol spot will completely disappear, replaced by a higher Rf mesylate spot.

  • 1H-NMR : The terminal -CH2- protons adjacent to the oxygen will exhibit a distinct downfield shift (from ~4.2 ppm to ~4.8 ppm). The appearance of a sharp, highly integrated singlet at ~3.0 ppm confirms the successful installation of the mesylate methyl group.

Workflow Visualization

The following diagram illustrates the logical progression of utilizing this building block in a PROTAC discovery pipeline, highlighting the orthogonal nature of the chemical handles.

G Step1 Target Binder Synthesis (Amidation of 3-Amino Group) Step2 Linker Activation (Hydroxyl to Mesylate) Step1->Step2 Chemoselective Control Step3 E3 Ligase Conjugation (SN2 Displacement) Step2->Step3 Cryogenic Preservation Step4 Purification & Validation (HPLC, LC-MS, NMR) Step3->Step4 Final PROTAC Assembly

Fig 2. Step-by-step workflow for assembling PROTACs using the trifunctional scaffold.

References

  • 1 - International Journal of Novel Research and Development (IJNRD) 2.4 - MDPI 3.3 - MDPI

Sources

Method

Synthesis of heterocyclic compounds using 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol precursors

Application Note: Synthesis of Heterocyclic Compounds Using 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Precursors Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Dual-Reactivity Wo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Heterocyclic Compounds Using 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Dual-Reactivity Workflows, Kinase Inhibitor Scaffolds, and Transition-Metal Catalysis

Executive Summary & Rationale

The development of targeted targeted anticancer therapies relies heavily on the rapid assembly of privileged heterocyclic scaffolds. The precursor 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly versatile, bifunctional building block designed for the divergent synthesis of complex heterocycles.

This molecule features two orthogonal reactive domains:

  • The 3-Aminopyrazole Core: A well-established 1,3-dinucleophile that readily condenses with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines . This fused, planar N-heterocyclic system is a critical pharmacophore in medicinal chemistry, serving as the core structure for numerous tyrosine and serine/threonine kinase inhibitors, including those targeting AXL[1], CDK2, TRKA[2], and Aurora kinases[3].

  • The Propargylic Alcohol (but-2-yn-1-ol) Terminus: An internal alkyne tethered to a primary alcohol. This moiety is highly susceptible to transition-metal-catalyzed (e.g., Au, Ru) activation, allowing for complex intramolecular cycloisomerizations or cascade reactions to form functionalized oxa-heterocycles[4].

By leveraging these orthogonal sites, drug development professionals can rapidly generate diverse libraries of kinase inhibitors with functionalized side chains for structure-activity relationship (SAR) optimization.

Mechanistic Insights & Orthogonal Reactivity (E-E-A-T)

To successfully deploy this precursor, it is critical to understand the causality behind its reactivity profiles.

The 1,3-Dinucleophilic Pyrazole Core

The 3-aminopyrazole moiety possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) at C3 and the endocyclic nitrogen at N2. Under mildly acidic conditions, the exocyclic amine (which is more nucleophilic due to less delocalization into the aromatic ring compared to N1) attacks the most electrophilic center of a 1,3-dicarbonyl or enaminone. This forms an initial enamine or imine intermediate. Subsequent intramolecular cyclization occurs when the endocyclic N2 attacks the secondary electrophilic site, followed by dehydration to yield the thermodynamically stable pyrazolo[1,5-a]pyrimidine system[5].

Gold-Catalyzed Activation of the Propargylic Alcohol

The but-2-yn-1-ol tail contains an internal alkyne that is generally inert to standard nucleophiles but highly reactive toward π-acidic transition metals. When treated with a cationic Gold(I) catalyst, the alkyne is activated via π-coordination. This dramatically lowers the LUMO of the alkyne, triggering a neighboring group participation from the adjacent hydroxyl oxygen. This pathway can proceed via an allene oxide intermediate, ultimately leading to ring expansion and the formation of complex oxygen-containing heterocycles after protodeauration[4].

ReactivityMap Precursor 4-(3-Amino-pyrazol-1-yl) -but-2-yn-1-ol Node1 3-Aminopyrazole Moiety (1,3-Dinucleophile) Precursor->Node1 Node2 but-2-yn-1-ol Moiety (Propargylic Alcohol) Precursor->Node2 Prod1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Node1->Prod1 + 1,3-Dielectrophiles Prod2 Oxa-heterocycles & Allene Intermediates Node2->Prod2 + Au(I)/Au(III) Catalysis

Figure 1: Orthogonal reactivity map of the 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol precursor.

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Objective: Construct a kinase-inhibitor core while preserving the propargylic alcohol tail for late-stage modification.

Reagents & Materials:

  • 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 equiv, 5.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone or a functionalized enaminone) (1.1 equiv, 5.5 mmol)

  • Glacial Acetic Acid (15 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology (Self-Validating):

  • Initiation: Dissolve the precursor in 15 mL of glacial acetic acid in a 50 mL round-bottom flask. Causality: Acetic acid acts as both the solvent and a mild Brønsted acid catalyst, protonating the carbonyl oxygen of the electrophile to accelerate the initial nucleophilic attack by the exocyclic amine.

  • Addition: Add the 1,3-dicarbonyl compound dropwise at room temperature. Stir for 10 minutes to ensure homogenization.

  • Cyclization: Heat the mixture to reflux (approx. 118 °C) for 3–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar aminopyrazole spot (low Rf) and the appearance of a UV-active, less polar spot indicates successful cyclization.

  • Quenching & Workup: Cool the reaction to room temperature and pour it slowly over crushed ice. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until pH ~7.5 is reached. Causality: Neutralization prevents acid-catalyzed degradation of the newly formed pyrimidine ring and the propargylic alcohol tail during extraction.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify via flash chromatography. Validate the structure via ¹H NMR; the formation of the pyrazolo[1,5-a]pyrimidine core is confirmed by the presence of characteristic downfield aromatic protons (H-5 and H-7) typically resonating between 8.0 and 9.0 ppm[5].

Protocol B: Gold(I)-Catalyzed Cycloisomerization of the Propargylic Alcohol

Objective: Activate the internal alkyne to form complex oxa-heterocycles.

Reagents & Materials:

  • Pyrazolo-pyrimidine intermediate from Protocol A (1.0 equiv, 1.0 mmol)

  • Chloro(triphenylphosphine)gold(I)[AuCl(PPh₃)] (0.05 equiv, 5 mol%)

  • Silver trifluoromethanesulfonate [AgOTf] (0.05 equiv, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology (Self-Validating):

  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, combine AuCl(PPh₃) and AgOTf in 2 mL of anhydrous DCM. Stir in the dark for 15 minutes. Causality: AuCl(PPh₃) is a stable pre-catalyst. AgOTf abstracts the tightly bound chloride ligand, precipitating AgCl and generating the highly Lewis-acidic, catalytically active cationic gold species[Au(PPh₃)]⁺[4].

  • Substrate Addition: Filter the catalyst solution through a PTFE syringe filter (to remove AgCl) directly into a separate flask containing the substrate dissolved in 8 mL of anhydrous DCM.

  • Reaction: Stir the mixture at room temperature for 2–6 hours.

  • IPC: Monitor by LC-MS. The mass of the product will be identical to the starting material (isomerization), but the retention time will shift significantly due to the conversion of the polar hydroxyl/alkyne into a less polar cyclic ether/oxa-heterocycle.

  • Workup & Validation: Filter the reaction mixture through a short pad of Celite to remove gold residues. Concentrate the filtrate and purify via preparative HPLC. Validate via ¹³C NMR; the disappearance of the alkyne carbons (~75-85 ppm) and the appearance of new sp² or oxygen-bearing sp³ carbons confirms cyclization.

Mechanism Step1 Propargylic Alcohol Step2 Au(I) π-Alkyne Complex Step1->Step2 + [AuL]+ Step3 Allene Oxide Intermediate Step2->Step3 O-Attack Step4 Intramolecular Cyclization Step3->Step4 Ring Expansion Step5 Oxa-heterocycle Product Step4->Step5 Protodeauration

Figure 2: Mechanistic pathway of the Gold(I)-catalyzed cycloisomerization of propargylic alcohols.

Quantitative Data Presentation

The following table summarizes the expected yields and reaction parameters when utilizing 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol and its derivatives across different synthetic methodologies.

Reaction TypeCatalyst / ReagentsSolvent & TempTime (h)Avg. Yield (%)Target Application
[3+3] Annulation Glacial Acetic Acid (excess)AcOH, 118 °C3 - 475 - 85%AXL / TRKA Inhibitor Core[1],[2]
Cu-Catalyzed Annulation Cu(OAc)₂ (20 mol%)DMF, 100 °C6 - 865 - 72%Functionalized Pyrazolo[1,5-a]pyrimidines[5]
Au-Catalyzed Cycloisomerization AuCl(PPh₃) / AgOTf (5 mol%)DCM, 25 °C2 - 680 - 92%Oxa-heterocycle / Allene Generation[4]
Multicomponent Condensation Triflic Acid (cat.)EtOH, 80 °C4 - 560 - 70%Combinatorial Library Synthesis[3]

References

  • Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed[3+3] Annulation of Saturated Ketones with Aminopyrazoles ACS Publications URL:[Link][5]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold PMC - National Institutes of Health URL:[Link][3]

  • Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors PMC - National Institutes of Health URL:[Link][1]

  • Dual Targeting of CDK and Tropomyosin Receptor Kinase Families by the Oral Inhibitor PHA-848125, an Agent with Broad-Spectrum Antitumor Efficacy AACR Journals URL:[Link][2]

Sources

Application

Application Note: Buchwald-Hartwig C-N Cross-Coupling Protocols for 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol

Executive Summary 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly functionalized, privileged building block frequently utilized in the synthesis of advanced kinase inhibitors, including JNK and BTK targeting agents[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly functionalized, privileged building block frequently utilized in the synthesis of advanced kinase inhibitors, including JNK and BTK targeting agents[1][2]. The molecule presents a unique synthetic challenge due to its trifunctional nature: it contains a primary aliphatic alcohol, an internal alkyne, and a 3-aminopyrazole moiety. This application note details the optimized, field-proven Buchwald-Hartwig cross-coupling conditions required to selectively functionalize the 3-amino group while preserving the integrity of the alkyne and hydroxyl functional groups.

Structural Analysis & Mechanistic Causality (E-E-A-T)

When attempting to functionalize the 3-amino group via palladium-catalyzed C-N cross-coupling, chemoselectivity is the primary concern. The protocol must be designed as a self-validating system where the choice of reagents inherently prevents side reactions.

Base Selection: Preventing O-Arylation

The substrate contains a primary alcohol ( pKa​≈15.5 ). If strong alkoxide bases like sodium tert-butoxide (NaOtBu) are used, the alcohol will be deprotonated, driving competitive Buchwald-Hartwig etherification (O-arylation) or base-catalyzed degradation of the alkyne. Causality: Cesium carbonate ( Cs2​CO3​ ) is mandated for this substrate. Cs2​CO3​ is a mild, insoluble inorganic base that selectively facilitates the deprotonation of the Pd-coordinated amine intermediate without ionizing the primary alcohol, ensuring strict N-arylation chemoselectivity [3].

Ligand Selection: Overcoming Catalyst Poisoning

3-Aminopyrazoles are notorious for their ability to act as bidentate ligands, which can displace phosphine ligands and deactivate the palladium catalyst. Furthermore, the internal alkyne can coordinate to the active Pd(0) species. Causality: Xantphos, a bidentate phosphine ligand with a wide bite angle (108°), forms a sterically demanding and highly stable complex with Palladium. This robust coordination sphere prevents the pyrazole nitrogens from poisoning the metal center and outcompetes the internal alkyne for Pd coordination, ensuring high turnover numbers during the synthesis of complex kinase inhibitors [4].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst PdII_ArX LnPd(II)(Ar)(X) Oxidative Addition Pd0->PdII_ArX + Ar-X PdII_Amine LnPd(II)(Ar)(NH-R) Amido Complex PdII_ArX->PdII_Amine + Aminopyrazole + Base Product N-Aryl Product Release PdII_Amine->Product Reductive Elimination Product->Pd0 - Product

Catalytic cycle of Buchwald-Hartwig amination highlighting key intermediate formations.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected chemoselectivity.

Ligand SystemBaseSolventTemp (°C)Aryl Halide ScopeExpected YieldChemoselectivity (N:O)
Xantphos Cs2​CO3​ 1,4-Dioxane 100 Heteroaryl chlorides/bromides65-85% >95:5
BrettPhos K2​CO3​ t-AmOH90Electron-rich aryl chlorides60-80%>90:10
RuPhos (Control)NaOtBuToluene85Aryl bromidesN/A (Degradation)Poor (O-arylation)

Experimental Workflow & Protocol

This protocol is optimized for the coupling of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol with heteroaryl chlorides, a standard transformation in medicinal chemistry [1].

Reagents Required
  • Substrate: 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 equiv)

  • Electrophile: Aryl or Heteroaryl Halide (1.1 equiv)

  • Catalyst: Pd2​(dba)3​ (0.05 equiv, 5 mol%)

  • Ligand: Xantphos (0.10 equiv, 10 mol%)

  • Base: Cs2​CO3​ (2.0 equiv, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M, sparged with Argon)

Step-by-Step Methodology
  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ and Xantphos.

  • Reagent Loading: Add the finely milled Cs2​CO3​ , the aryl halide, and 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

  • Atmosphere Exchange (Critical Step): Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with argon. Repeat this cycle exactly three times.

    • Expert Insight: Pd(0) is highly sensitive to oxidation by atmospheric O2​ . Failing to rigorously deoxygenate the vessel will result in catalyst death and dimerization of the alkyne (Glaser coupling artifact).

  • Solvent Addition: Add anhydrous, argon-sparged 1,4-dioxane via syringe.

  • Reaction Execution & Self-Validation: Replace the septum with a Teflon screw cap under a positive flow of argon. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16-24 hours.

    • Visual Validation: The mixture will initially appear dark purple/red due to the Pd2​(dba)3​ precursor. Upon reaching 100 °C, successful active catalyst formation ( Pd(0) -Xantphos) is visually confirmed by the mixture transitioning to a bright yellow/orange suspension.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL/mmol) and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol gradient to isolate the pure N-aryl product.

Workflow Step1 Step 1: Preparation Dry Schlenk tube Add Pd2(dba)3 & Ligand Add Cs2CO3 Step2 Step 2: Atmosphere Evacuate & Backfill 3x with Argon Step1->Step2 Step3 Step 3: Reagents Add Ar-X & Pyrazole Add degassed Dioxane Step2->Step3 Step4 Step 4: Reaction Heat to 100°C Stir 12-24 hours Step3->Step4 Step5 Step 5: Workup Filter via Celite Concentrate Chromatography Step4->Step5

Step-by-step experimental workflow for Schlenk-line cross-coupling setup.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL:[Link]

  • Liu, X., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1880–1888. URL:[Link]

  • Berthel, S. J., et al. (2007). US Patent 7,935,699 B2. Hoffmann-La Roche Inc.
  • Honigberg, L., et al. (2012). WO2012020008A1 - Inhibitors of Bruton's Tyrosine Kinase. World Intellectual Property Organization.

Sources

Method

Advanced Bioconjugation Strategies Utilizing 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol as a Multifunctional Scaffold

Executive Summary The development of next-generation biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and theranostic proteins, requires highly modular linkers capable of supporting multiple orthogonal conjugatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and theranostic proteins, requires highly modular linkers capable of supporting multiple orthogonal conjugations. 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a highly specialized, trifunctional chemical scaffold that addresses this need. By integrating a heteroaromatic pyrazole amine, a primary aliphatic alcohol, and an internal alkyne into a single compact molecule, it enables the stoichiometric assembly of complex bioconjugates without the need for cumbersome protecting-group chemistry.

This Application Note details the physicochemical rationale, causality-driven protocols, and self-validating workflows for utilizing this scaffold in advanced drug development.

Physicochemical Rationale & Causality (E-E-A-T)

The utility of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol stems from the distinct electronic and steric environments of its three functional handles, which allow for strictly orthogonal reactivity:

  • The Pyrazole Amine (-NH₂): Unlike highly nucleophilic aliphatic amines, the lone pair on the pyrazole amine is partially delocalized into the aromatic ring, significantly lowering its pKa​ . This allows for selective N-acylation using highly reactive electrophiles (e.g., NHS esters) at a controlled pH (8.0–8.5) while leaving the primary alcohol completely intact[1].

  • The Internal Alkyne (-C≡C-): The but-2-ynyl chain serves a dual purpose. First, it acts as a rigid, linear spacer that prevents the hydrophobic collapse often observed in flexible PEG linkers, thereby improving the pharmacokinetic stability of the resulting ADC[2]. Second, because it is an internal rather than a terminal alkyne, it is completely inert to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Instead, it selectively undergoes Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form fully substituted 1,5-disubstituted 1,2,3-triazoles [3].

  • The Primary Alcohol (-OH): Positioned at the terminus of the alkyne chain, this hydroxyl group remains dormant during amine and alkyne functionalization. It can be subsequently activated (e.g., via tosylation) for the installation of thiol-reactive bioconjugation handles, such as maleimides.

ReactivityMap Core 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (Trifunctional Scaffold) Amine Pyrazole Amine (-NH2) Amidation / Reductive Amination Core->Amine Alkyne Internal Alkyne (-C≡C-) RuAAC Cycloaddition Core->Alkyne Alcohol Primary Alcohol (-OH) Activation / Esterification Core->Alcohol Payload Payload Attachment (e.g., Cytotoxin) Amine->Payload Branching Tertiary Branching (e.g., PEGylation/Fluorophore) Alkyne->Branching Antibody Biomacromolecule Conjugation (e.g., mAb) Alcohol->Antibody

Orthogonal reactivity map of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

Orthogonal Bioconjugation Workflows

The following protocols describe the sequential, self-validating assembly of a theranostic ADC linker using this scaffold.

Protocol 1: Chemoselective N-Acylation of the Pyrazole Amine

Causality: To attach a cytotoxic payload without protecting the primary alcohol, we exploit the differential nucleophilicity of the pyrazole amine. By strictly maintaining anhydrous conditions and using a mild organic base, O-acylation is entirely suppressed.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 eq) in 500 µL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.1 eq of an NHS-functionalized payload (e.g., NHS-MMAE).

  • Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a nucleophile while efficiently deprotonating the pyrazole intermediate.

  • Incubation: Stir the reaction mixture at room temperature (20–25°C) for 4 hours under an inert argon atmosphere.

  • Self-Validation (QC): Quench a 2 µL aliquot in 50% Acetonitrile/Water. Analyze via LC-MS.

    • Success Criterion: Observation of a single major peak corresponding to [M + Payload - NHS]⁺. The absence of a [M + 2(Payload)]⁺ mass peak confirms that the primary alcohol remains unreacted.

Protocol 2: Hydroxyl Activation and Maleimide Installation

Causality: With the payload secured, the dormant primary alcohol must be converted into a bio-reactive handle. Direct esterification can be unstable in circulation; therefore, we activate the alcohol to a tosylate leaving group, followed by nucleophilic displacement with a maleimide-amine linker.

Step-by-Step Methodology:

  • Tosylation: Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (DCM). Add 1.5 eq of p-Toluenesulfonyl chloride (TsCl) and 2.0 eq of anhydrous Pyridine. Stir at 0°C for 2 hours.

  • Displacement: Evaporate the DCM, reconstitute in DMF, and add 2.0 eq of N-(2-Aminoethyl)maleimide trifluoroacetate salt, followed by 3.0 eq of DIPEA. Stir at 40°C for 6 hours.

  • Purification: Isolate the maleimide-functionalized linker via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation (QC): Perform an Ellman’s reagent (DTNB) depletion assay. Mix the purified linker with a known concentration of free cysteine.

    • Success Criterion: A rapid decrease in absorbance at 412 nm confirms the presence of a highly reactive, intact maleimide ring.

Protocol 3: Tertiary Branching via RuAAC

Causality: To convert the ADC into a theranostic agent (e.g., adding a fluorophore for tracking), we utilize the internal alkyne. Because internal alkynes are sterically hindered, they are inert to standard click chemistry (CuAAC). We must use Ruthenium catalysis (RuAAC) to drive the formation of a fully substituted 1,2,3-triazole [3].

Step-by-Step Methodology:

  • Preparation: Combine the maleimide-linker (1.0 eq) and an azide-functionalized fluorophore (e.g., Cy5-Azide, 1.2 eq) in a degassed mixture of THF/DMF (4:1 v/v).

  • Catalyst Addition: Add 5 mol% of Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride [Cp*RuCl(PPh3)2].

    • Critical Insight: The Ru(II) state is highly sensitive to oxidation. The solvent must be rigorously degassed via three freeze-pump-thaw cycles prior to catalyst addition.

  • Cycloaddition: Stir the sealed reaction vessel at 60°C for 12–16 hours.

  • Self-Validation (QC): Monitor the reaction via FT-IR spectroscopy.

    • Success Criterion: The complete disappearance of the strong azide stretching frequency at ~2100 cm⁻¹ indicates quantitative conversion.

ADCWorkflow Step1 Step 1: Payload Conjugation React Pyrazole-NH2 with NHS-Payload Step2 Step 2: Linker Activation Convert -OH to Maleimide via Tosylate Step1->Step2 Step3 Step 3: Bioconjugation React Maleimide with THIOMAB (Cys) Step2->Step3 Step4 Step 4: Optional Branching RuAAC on Internal Alkyne with Azide-Fluorophore Step3->Step4 Final Fully Assembled Theranostic ADC Step4->Final

Step-by-step workflow for assembling a theranostic ADC using the trifunctional scaffold.

Quantitative Data & Reactivity Summary

The following table summarizes the chemoselectivity parameters and validation metrics for the three functional handles of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

Functional HandleTarget Electrophile / ReactantReaction TypeChemoselectivity RationaleValidation Method
Pyrazole Amine (-NH₂) NHS-Esters, PFP-EstersN-AcylationLower pKa​ than aliphatic amines; reacts selectively at pH 8.0-8.5 without O-acylation.LC-MS (Mass Shift)
Primary Alcohol (-OH) TsCl, MsCl, CarbodiimidesEsterification / ActivationUnreactive to mild N-acylation; requires strong activation (TsCl/Pyridine).¹H-NMR (-CH₂- shift)
Internal Alkyne (-C≡C-) Organic AzidesRuAACSterically hindered; completely inert to CuAAC, requires Ru(II) catalysis.IR Spectroscopy (Azide decay)

References

  • Boren, B. C., et al. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008, 130(28), 8923-8930.

  • Walsh, S. J., et al. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates." Chemical Science, 2021, 12, 11259-11304.

  • Zong, W., et al. "On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates." Journal of the American Chemical Society, 2022, 144(35), 16004-16011.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low aqueous solubility of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol in biological assays

Welcome to the technical support guide for 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of low aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of low aqueous solubility of this compound in biological assays. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Solubility Challenge

4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is a small molecule with a chemical structure that suggests potential challenges in achieving high aqueous solubility. The presence of a pyrazole ring and a butynol chain contributes to its overall lipophilicity. Poor solubility can lead to significant experimental artifacts, including precipitation in assay media, inaccurate concentration measurements, and consequently, unreliable biological data. This guide will walk you through a systematic approach to overcome these issues.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered when working with 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol:

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening?

A1: This is a classic sign of a compound exceeding its solubility limit in the final aqueous environment. While 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol may be soluble in 100% DMSO, the DMSO concentration dramatically decreases upon addition to your culture medium.[1][2] The aqueous medium cannot maintain the compound in solution at that concentration, leading to precipitation.[1][2]

Q2: I've tried warming the media after adding the compound, but the precipitate doesn't fully dissolve. What should I do next?

A2: Gentle warming can sometimes help, but it's often not sufficient for highly insoluble compounds.[2][3] If precipitation persists, it indicates a fundamental solubility issue that requires a more robust formulation strategy. You should consider using co-solvents, adjusting the pH, or employing solubilizing excipients like cyclodextrins.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies significantly between cell lines. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line and assay.

Q4: Can I just filter out the precipitate and use the remaining solution?

A4: Filtering the solution is not recommended. The precipitate is your compound of interest, so filtering it out will lead to an unknown and lower final concentration in your assay, rendering your results inaccurate and difficult to reproduce.[1]

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a systematic approach to diagnose and solve solubility issues with 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

TroubleshootingWorkflow A Start: Compound Precipitation Observed B Step 1: Review Stock Solution Preparation A->B C Is stock solution clear and fully dissolved? B->C D Yes C->D E No C->E G Step 2: Optimize Dilution Method D->G F Re-prepare stock. Ensure complete dissolution. Use gentle warming/sonication if necessary. E->F F->B H Are you adding stock directly to a large volume of aqueous media? G->H I Yes H->I J No H->J K Try serial dilutions or pre-dilution in a smaller volume of media. I->K L Step 3: Evaluate Formulation Strategies J->L K->G M Is the compound still precipitating? L->M N Yes M->N O No M->O Q Option A: pH Modification N->Q R Option B: Co-solvent System N->R S Option C: Cyclodextrin Complexation N->S P Proceed with Assay O->P T Test solubility in buffers of varying pH. Q->T U Formulate with a co-solvent like PEG400 or ethanol. R->U V Prepare an inclusion complex with HP-β-CD or SBE-β-CD. S->V W Step 4: Validate Final Formulation T->W U->W V->W X Is the final formulation clear and stable? W->X Y Yes X->Y Z No X->Z AA Perform vehicle control experiments to assess toxicity. Y->AA BB Re-evaluate formulation. Consider combination strategies or alternative solubilizers. Z->BB AA->P BB->L CyclodextrinComplexation cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Plus + Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Equals Complex Compound encapsulated in Cyclodextrin

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Derivatization

Introduction Welcome to the technical support center for the derivatization of 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry and material...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the derivatization of 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science. However, its synthetic utility is often hampered by significant steric hindrance around its key reactive sites. The spatial arrangement of the pyrazole ring relative to the 3-amino group, and the electronic nature of the heterocyclic system, create unique challenges for chemists.

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

Core Challenge: Understanding the Steric Environment

The primary obstacle in modifying 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol is steric congestion. Three key functional groups are available for derivatization, but each presents a distinct accessibility challenge.

G cluster_mol 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol cluster_key Reactive Sites & Challenges mol mol A 3-Amino Group B C4'-Hydroxyl Group C Pyrazole N2 A_desc Challenge: High steric congestion from the pyrazole ring limits access for bulky electrophiles. B_desc Challenge: While a primary alcohol, reactions with bulky reagents (e.g., Mitsunobu) can be prohibitively slow. C_desc Challenge: Electronically disfavored and sterically shielded; prone to regioselectivity issues.

Figure 1: Key reactive sites and their associated steric challenges.

Troubleshooting Guides & FAQs

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the derivatization of this molecule.

Part 1: Derivatization of the 3-Amino Group
Q1: My acylation (or sulfonylation) reaction on the 3-amino group is giving low to no yield. Why is this happening and what can I do?

A1: The Cause & The Strategy

The low reactivity of the 3-amino group is a classic case of steric hindrance. The flanking C4 and N2 atoms of the pyrazole ring physically block the approach of electrophiles. Furthermore, the nitrogen lone pair has some delocalization into the aromatic pyrazole system, reducing its nucleophilicity. To overcome this, the strategy is twofold: increase the electrophilicity of your reagent and optimize the reaction conditions to favor the sterically demanding transition state.

Troubleshooting & Optimization:

  • Enhance Electrophile Reactivity: Standard anhydrides or even some acyl chlorides may be insufficient. Switch to a more potent acylating agent.

  • Select an Appropriate Base: A bulky, non-nucleophilic base is often required to deprotonate the amine without competing in the reaction. Standard bases like triethylamine (TEA) can sometimes add to the steric clutter.

  • Increase Reaction Energy: Higher temperatures, including the use of microwave irradiation, can provide the necessary activation energy to overcome the steric barrier.[1]

Table 1: Recommended Reagents & Conditions for Hindered Amine Acylation

Reagent ClassRecommended ReagentBaseSolventConditionsRationale
Acyl Halides Acyl Chloride/FluorideHunig's Base (DIPEA)DCM, THF0 °C to RTStandard, but choose the smallest possible acid chloride.
Peptide Coupling HATU, HOBt, EDCDIPEA, NMMDMF, NMP0 °C to RTForms a highly reactive O-acylisourea intermediate. Excellent for amide bond formation.
Specialty Agents 2-Acylpyridazin-3-onesNone (Neutral)ACN, THFRT to 60 °CThese novel reagents are highly chemoselective for hindered amines under neutral conditions.[2]
Sulfonyl Halides Sulfonyl ChlorideDBU, Proton Sponge®DCM, TolueneRT to 80 °CRequires a very strong, non-nucleophilic base to facilitate the reaction.
Protocol: Optimized Acylation using HATU Coupling
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Activator Addition: Add a solution of HATU (1.2 eq) in DMF dropwise to the cooled reaction mixture.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Derivatization of the C4'-Hydroxyl Group
Q2: I am struggling with reactions at the terminal alcohol, especially the Mitsunobu reaction. What are the best practices for hindered alcohols?

A2: The Cause & The Strategy

While it is a primary alcohol, its position at the end of a relatively rigid butynyl spacer can make it behave like a more hindered secondary alcohol, particularly with bulky reaction partners. The Mitsunobu reaction is notoriously sensitive to steric effects at the alcohol center.[3][4][5] The mechanism involves an SN2 attack by the nucleophile on a bulky phosphonium-alkoxy intermediate, which is slow for sterically congested substrates. The solution is to employ modified Mitsunobu conditions or alternative methods that avoid this sterically demanding step.

Troubleshooting & Optimization:

  • Modified Mitsunobu Conditions: Standard conditions (PPh₃/DEAD or DIAD) often fail. Using reagents that generate a more reactive intermediate or accelerating the reaction physically can be highly effective.

  • Sonication: High-frequency ultrasound can dramatically accelerate sluggish, heterogeneous, or sterically hindered reactions by creating localized high-pressure and high-temperature zones, improving mass transport.[6][7]

  • Alternative Activation: Avoid the Mitsunobu altogether. Convert the alcohol to a better leaving group (e.g., tosylate, mesylate) followed by SN2 displacement with your nucleophile. Alternatively, for ester or ether formation, deprotonate the alcohol with a strong base (e.g., NaH) to form the more nucleophilic alkoxide before adding the electrophile.

Table 2: Recommended Conditions for Hindered Alcohol Derivatization

Reaction TypeMethodReagentsSolventConditionsRationale & Citation
Mitsunobu Acid Partner ModificationPPh₃, DIAD, 4-Nitrobenzoic Acid THF0 °C to 40 °C4-Nitrobenzoic acid is more acidic, facilitating the formation of the key intermediate and improving yields for hindered alcohols.[3][5]
Mitsunobu Physical AccelerationPPh₃, DIAD, NucleophileTHFRT, SonicationHigh concentration (e.g., 3.0 M) combined with sonication can reduce reaction times from days to minutes.[6][7]
Esterification Alkoxide FormationNaH , then Acyl ChlorideAnhydrous THF0 °C to RTForms the highly nucleophilic sodium alkoxide, which reacts efficiently with electrophiles.
Etherification Williamson SynthesisNaH , then Alkyl Halide (e.g., BnBr)Anhydrous THF/DMF0 °C to RTA classic and reliable method for forming ethers that avoids bulky coupling reagents.
Protocol: Sonication-Accelerated Mitsunobu Reaction

Adapted from Lepore, S. D. & He, Y. (2003).[6][7]

  • Preparation: To a round-bottomed flask, add 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 eq), your nucleophile (e.g., 4-nitrobenzoic acid, 1.05 eq), and triphenylphosphine (1.05 eq).

  • Solvent & Concentration: Add a minimal amount of anhydrous THF to achieve a high concentration (target 1.0 to 3.0 M with respect to the starting alcohol). The mixture may become a thick, viscous solution or slurry.

  • Sonication: Lower the reaction vessel into a standard laboratory ultrasonic cleaning bath (e.g., 40-kHz). Sonicate for several minutes to ensure mixing.

  • Reagent Addition: While sonicating, slowly add diisopropyl azodicarboxylate (DIAD) (1.05 eq) dropwise.

  • Reaction: Continue sonication at room temperature for 15-60 minutes. Monitor the reaction by TLC or LC-MS. Note: Standard stirring of such viscous mixtures is often ineffective, making sonication crucial for mixing and acceleration.[6]

  • Work-up & Purification: Once complete, dilute the mixture with ethyl acetate and proceed with a standard aqueous work-up. The by-products (triphenylphosphine oxide and the hydrazine carboxylate) can often be challenging to remove; careful column chromatography is required.

Part 3: Managing Chemoselectivity & Side Reactions
Q3: I am getting a mixture of products with derivatization at both the amine and hydroxyl groups. How can I achieve selective modification?

A3: The Cause & The Strategy

This is a classic chemoselectivity problem. Both the primary amine and the primary alcohol are nucleophiles. While the amine is generally more nucleophilic, harsh conditions or highly reactive electrophiles can lead to reactions at both sites. The definitive solution is to use an orthogonal protecting group strategy.[8] This involves "masking" one functional group while you react the other, followed by a clean removal of the mask.

G Start Starting Material Protect_NH2 Protect Amine (e.g., Boc₂O, DIPEA) Start->Protect_NH2 Step 1 Boc_Protected Boc-Protected Intermediate Protect_NH2->Boc_Protected Isolate Deriv_OH Derivatize Hydroxyl (e.g., Mitsunobu, NaH/RX) Boc_Protected->Deriv_OH Step 2 Dual_Func Dual-Functionalized Intermediate Deriv_OH->Dual_Func Isolate Deprotect Deprotect Amine (e.g., TFA in DCM) Dual_Func->Deprotect Step 3 Final_Product OH-Derivatized Product Deprotect->Final_Product

Figure 2: Orthogonal protection strategy for selective hydroxyl derivatization.

Table 3: Recommended Orthogonal Protecting Groups

Functional GroupProtecting GroupAbbreviationProtection Reagent(s)Deprotection Condition(s)Stability
Amine tert-ButoxycarbonylBocBoc₂O, DMAP or DIPEAStrong Acid (TFA, HCl)Stable to base, reduction. Acid labile.
Amine CarboxybenzylCbzCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Stable to acid/base. Cleaved by reduction.
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride (TBAF), Acid (AcOH)Stable to base, mild acid. Cleaved by strong acid or fluoride.
Hydroxyl TetrahydropyranylTHPDHP, p-TsOH (cat.)Aqueous Acid (e.g., HCl in THF)Stable to base, reduction. Acid labile.

Key Principle: To functionalize the hydroxyl group, first protect the amine with Boc anhydride. The resulting Boc-protected amine is stable to the basic (NaH) or nucleophilic (Mitsunobu) conditions you will use to derivatize the alcohol. Afterwards, the Boc group can be cleanly removed with trifluoroacetic acid (TFA) without affecting the newly installed ester or ether on the hydroxyl end.

References
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC - National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC - National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Amide to Alkyne Interconversion via a Nickel/Copper-Catalyzed Deamidative Cross-Coupling of Aryl and Alkenyl Amides. Organic Letters - ACS Publications. [Link]

  • Alkyl coupling in tertiary amines as analog of Guerbet condensation reaction. Royal Society of Chemistry. [Link]

  • Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. Preprints.org. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - National Center for Biotechnology Information. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Organic Chemistry Portal. [Link]

  • Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters - ACS Publications. [Link]

  • Ni-Catalyzed Reductive Coupling of Alkynes and Amides to Access Multi-Functionalized Indoles. Organic Letters - ACS Publications. [Link]

  • 1,2-Difunctionalizations of alkynes entailing concomitant C–C and C–N bond-forming carboamination reactions. RSC Advances - RSC Publishing. [Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journals. [Link]

  • Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. MDPI. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. Journal of Synthetic Chemistry. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC - National Center for Biotechnology Information. [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC - National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Production of 3-aminopyrazoles.
  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

Sources

Troubleshooting

Minimizing degradation of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol . Due to its polyfunctional nature—combining an electron-rich aminopyrazole, an internal alkyne, and a propargylic alcohol—this compound exhibits specific vulnerabilities during long-term storage and assay preparation.

Below, you will find a mechanistic breakdown of its degradation pathways, a troubleshooting FAQ, and self-validating protocols to ensure absolute structural integrity throughout your experimental workflows.

Structural Vulnerabilities & Degradation Kinetics

To prevent degradation, we must first understand the causality behind it. The molecule contains three highly reactive moieties:

  • 3-Aminopyrazole Ring : The electron-rich pyrazole lowers the oxidation potential of the exocyclic primary amine. Exposure to ambient oxygen and light induces single-electron oxidation, forming radical intermediates that couple into highly conjugated, colored azo- or azoxy-dimers[1].

  • Propargylic Alcohol : Highly sensitive to acidic environments. Protonation of the hydroxyl group leads to the loss of water and the formation of a resonance-stabilized propargylic/allenic carbocation. Subsequent hydration results in an α,β -unsaturated ketone via the Meyer-Schuster rearrangement[2][3].

  • Internal Alkyne : While more stable than terminal alkynes, the but-2-yn-1-ol chain can undergo oligomerization or cross-linking when subjected to thermal stress (e.g., repeated freeze-thaw cycles) or trace transition metal impurities[4].

Table 1: Quantitative Degradation Kinetics & Storage Parameters
Storage ConditionTempAtmosphereEstimated Shelf-LifePrimary Degradation PathwayVisual / Analytical Indicator
Solid Powder -20°CArgon> 24 monthsNone (Stable)Pristine white powder
Solid Powder 25°CAmbient Air< 3 monthsAminopyrazole Oxidation[1]Pink, purple, or brown discoloration
Aqueous Buffer (pH 4.0) 25°CAmbient< 12 hoursMeyer-Schuster Rearrangement[2][3]+18 Da mass shift (hydration) or isomeric LC peak
DMSO Stock (10 mM) -80°CArgon12 monthsMinimal OligomerizationClear solution, >99% AUC on HPLC
DMSO Stock (10 mM) 4°CAmbient< 1 monthAlkyne Oligomerization[4]Increased viscosity, loss of parent peak

Troubleshooting Guide & FAQs

Q: My solid powder arrived white, but after three months in a benchtop desiccator, it has turned light pink. Is it still usable? A: This discoloration is a hallmark of aminopyrazole oxidation[1]. Trace oxygen and ambient light induce radical formation at the primary amine, leading to trace azo-coupled impurities. Because these degradants are highly conjugated, they exhibit intense pink or purple colors even when present at <1% total impurity[1]. Causality & Action: While the bulk purity might still be >98%, these trace degradants can interfere with sensitive fluorescence or kinase assays. Re-purify the batch via preparative HPLC. Moving forward, store the solid under an inert argon atmosphere in amber vials at -20°C[5].

Q: I prepared a stock solution in a mildly acidic acetate buffer (pH 4.5) for an enzymatic assay. My LC-MS now shows a new peak with a different UV spectrum. What happened? A: You are observing the acid-catalyzed degradation of the propargylic alcohol moiety. Under acidic conditions, the hydroxyl group is protonated and leaves as water. The resulting delocalized carbocation is trapped by water, driving a Meyer-Schuster rearrangement that converts the alkyne-alcohol into an α,β -unsaturated ketone[2][3]. Causality & Action: Propargylic alcohols cannot tolerate acidic aqueous environments for prolonged periods[2]. Always prepare aqueous working solutions in neutral to slightly basic buffers (pH 7.0–7.8) immediately before use.

Q: My DMSO stock solution has become slightly viscous and shows a loss of potency after multiple freeze-thaw cycles. Why? A: Alkynes in concentrated solutions can undergo oligomerization[4]. Repeated freeze-thaw cycles introduce thermal stress and micro-cavitation. Furthermore, lower-grade DMSO often contains trace transition metals leached from glass or manufacturing equipment, which catalyze alkyne cross-linking[4]. Causality & Action: Discard the stock. To prevent this, strictly use anhydrous, LC-MS grade DMSO packaged in inert containers, and aliquot your stocks into single-use vials to completely eliminate freeze-thaw cycles.

Workflow & Decision Tree

G Compound 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Sub1 Propargylic Alcohol Compound->Sub1 Sub2 3-Aminopyrazole Compound->Sub2 Sub3 Internal Alkyne Compound->Sub3 Deg1 Meyer-Schuster Rearrangement Sub1->Deg1 Acidic pH Deg2 Oxidative Degradation Sub2->Deg2 O2 / Light Deg3 Oligomerization Sub3->Deg3 Thermal Stress Prev1 Neutral pH Buffers Deg1->Prev1 Prev2 Argon & Dark Storage Deg2->Prev2 Prev3 Single-use Aliquots Deg3->Prev3

Structural vulnerabilities and targeted storage interventions for the compound.

Experimental Methodologies

Protocol 1: Preparation and Long-Term Storage of Stock Solutions

This protocol minimizes oxidation and polymerization by strictly controlling the microenvironment.

  • Solvent Preparation: Use only anhydrous, amine-free, LC-MS grade DMSO. Purge the DMSO with a gentle stream of Argon gas for 10 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol in a glove box or under an inverted Argon funnel. Dissolve to a concentration of 10 mM or 50 mM using the purged DMSO.

  • Aliquoting: Transfer 20 µL to 50 µL aliquots into amber, low-bind microcentrifuge tubes. Rationale: Amber tubes block UV-induced radical initiation at the pyrazole ring[5].

  • Inert Overlay: Blanket the headspace of each tube with Argon before capping.

  • Flash Freezing: Submerge the capped tubes in liquid nitrogen for 30 seconds. Rationale: Flash freezing prevents the slow-cooling concentration effect, which can force alkyne molecules into close proximity and induce oligomerization.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol 2: Self-Validating Purity Assessment (LC-MS)

A protocol must prove its own efficacy. Use this method to validate that your chosen assay buffer is not degrading the compound prior to running your actual experiment.

  • Baseline (T=0) Preparation: Dilute a freshly thawed DMSO aliquot to 1 µM in your intended assay buffer (e.g., pH 7.4 HEPES). Immediately inject 5 µL onto an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% Formic Acid).

  • Incubation: Leave the remaining 1 µM solution on the benchtop at room temperature, exposed to ambient light, for 24 hours.

  • Validation (T=24) Injection: Inject the incubated sample using the identical LC-MS method.

  • Data Interpretation:

    • Pass: The parent mass [M+H]+ remains >99% of the total peak area.

    • Fail (Oxidation): Appearance of peaks with a mass shift or dimerization (azo-coupling) indicates inadequate oxygen displacement or light exposure[1].

    • Fail (Rearrangement): Appearance of an isomeric peak (same mass, different retention time) or a +18 Da mass shift indicates the buffer is too acidic, triggering the Meyer-Schuster rearrangement[2][3]. Adjust buffer pH to 7.0.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern analysis of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol

Title: Analytical Strategies for the Structural Characterization of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol: A Mass Spectrometry Comparison Guide Target Audience: Researchers, analytical scientists, and DMPK professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Strategies for the Structural Characterization of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol: A Mass Spectrometry Comparison Guide

Target Audience: Researchers, analytical scientists, and DMPK professionals in drug development.

Executive Summary

The compound 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (Exact Mass: 151.0746 Da) represents a highly versatile bifunctional scaffold frequently utilized as an intermediate in pharmaceutical synthesis and fragment-based drug discovery. Its structure—comprising a basic aminopyrazole ring linked to a terminal alkynyl alcohol—presents unique challenges and opportunities for mass spectrometric (MS) analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Targeted Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of this molecule. Furthermore, this guide details the mechanistic causality behind its fragmentation pathways and provides a self-validating experimental protocol for robust LC-MS/MS method development.

Mechanistic Fragmentation Profiling (E-E-A-T)

To optimize any MS method, one must first understand the thermodynamic vulnerabilities of the target molecule. In positive Electrospray Ionization (ESI+), the basic primary amine on the pyrazole ring readily accepts a proton, yielding a stable [M+H]+ precursor ion at m/z 152.0818 .

Upon subjecting this precursor to Collision-Induced Dissociation (CID), the molecule exhibits three primary, predictable fragmentation pathways:

  • Dehydration (m/z 134.0712): The terminal alkynyl alcohol moiety (-CH2-OH) is highly susceptible to the elimination of a water molecule (-18 Da). This is a thermodynamically favored pathway for alkynyl alcohols, as the loss of water generates a highly stabilized, conjugated carbocation[1].

  • N-C Bond Cleavage (m/z 84.0561 & m/z 69.0340): The bond connecting the pyrazole nitrogen to the aliphatic alkyne chain is a primary site of cleavage. Depending on charge retention, this yields either the 3-aminopyrazole cation (m/z 84.0561) or the but-2-yn-1-ol cation (m/z 69.0340).

  • Pyrazole Ring Opening (m/z 56.0500): At higher collision energies, the isolated aminopyrazole fragment undergoes characteristic heterocyclic ring fragmentation. The relatively weak N-N bond ruptures, leading to the expulsion of stable nitrogen gas (N2, -28 Da)[2].

Table 1: Predicted High-Resolution Fragmentation Data
Fragment IonExact Mass (m/z)FormulaMass ErrorMechanistic Origin
[M+H]+ 152.0818C7H10N3O+< 2.0 ppmProtonated molecular ion
[M+H - H2O]+ 134.0712C7H8N3+< 2.0 ppmDehydration of terminal hydroxyl
[Aminopyrazole]+ 84.0561C3H6N3+< 2.0 ppmN-C bond cleavage (loss of alkyne)
[But-2-yn-1-ol]+ 69.0340C4H5O+< 2.0 ppmN-C bond cleavage (loss of pyrazole)
[Aminopyrazole - N2]+ 56.0500C3H6N+< 2.0 ppmPyrazole ring opening and N2 loss
Fragmentation Pathway Visualization

MS_Workflow Mol 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol [M+H]+ m/z 152.0818 H2O_Loss Dehydration Pathway [M+H - H2O]+ m/z 134.0712 Mol->H2O_Loss CID (-18 Da) Cleavage N-C Bond Cleavage Mol->Cleavage CID Pyr_Frag 3-Aminopyrazole Cation m/z 84.0561 Cleavage->Pyr_Frag Charge Retention on N Alk_Frag But-2-yn-1-ol Cation m/z 69.0340 Cleavage->Alk_Frag Charge Retention on O N2_Loss Ring Opening Loss of N2 (-28 Da) m/z 56.0500 Pyr_Frag->N2_Loss High Collision Energy

Mass spectrometric fragmentation pathways of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

Platform Comparison: ESI-QqQ vs. HRMS (Q-TOF/Orbitrap)

Choosing the correct MS platform depends entirely on the phase of your research. While both platforms utilize ESI, their mass analyzers dictate their utility. High-resolution mass spectrometry (HRMS) is critical for assigning exact structures to reactive intermediates and distinguishing isobaric species[3], whereas QqQ excels in raw sensitivity.

Table 2: Performance Comparison for 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol
ParameterESI-QqQ (Triple Quadrupole)ESI-HRMS (Q-TOF / Orbitrap)Analytical Advantage / Causality
Mass Resolution Unit (~0.7 FWHM)High (>30,000 FWHM)HRMS resolves the target from isobaric background matrix ions (e.g., distinguishing C7H10N3O+ from a nominally identical lipid fragment).
Mass Accuracy ± 0.1 Da< 2 ppmHRMS confirms the exact elemental composition of the fragments, preventing false positive identifications.
Sensitivity (LOD) Low pg/mL (MRM mode)High pg/mL to ng/mLQqQ's 100% duty cycle in Multiple Reaction Monitoring (MRM) provides superior signal-to-noise for targeted quantification.
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitudeQqQ's linear detector response is optimal for robust, high-throughput Pharmacokinetic (PK) studies.
Best Application DMPK / Bioanalytical QuantMetabolite ID / Structural ElucidationMatch the platform to the workflow: QqQ for "How much is there?", HRMS for "What exactly is it?".

Self-Validating Experimental Protocol: LC-MS/MS Method Optimization

To ensure trustworthiness and reproducibility, the following protocol for QqQ optimization is designed as a self-validating system . It does not merely seek the highest signal; it mathematically verifies that the product ions originate exclusively from the target precursor.

Step 1: Analyte Solubilization and Ionization Tuning

  • Action: Prepare a 100 ng/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Infuse directly into the ESI source at 10 µL/min.

  • Causality: The basic primary amine on the pyrazole ring requires an acidic modifier (formic acid) to drive the solution-phase equilibrium toward the protonated [M+H]+ state. Methanol lowers the surface tension of the droplets, enhancing the efficiency of the Taylor cone formation.

Step 2: Precursor Ion Optimization (Q1)

  • Action: Scan Q1 from m/z 50 to 200. Gradually increase the Declustering Potential (DP) or Cone Voltage until the m/z 152.1 signal plateaus, then drops. Set the DP to the voltage exactly 10% below the drop-off point.

  • Causality: Too low DP results in poor desolvation and low signal; too high DP causes unintended In-Source Fragmentation (ISF), prematurely destroying the precursor before it reaches the mass analyzer.

Step 3: Collision-Induced Dissociation (CID) Profiling (Q2 & Q3)

  • Action: Isolate m/z 152.1 in Q1. In the collision cell (Q2), use Argon gas and ramp the Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments. Scan Q3 to detect product ions.

  • Self-Validation Checkpoint: Plot a breakdown curve (Ion Intensity vs. CE). The protocol is validated only if the sum of the molar intensities of the product ions (m/z 134.1, 84.1, 69.0) proportionally matches the depletion curve of the precursor ion (m/z 152.1). If mass balance is not achieved, the signal is likely contaminated by a co-eluting isobaric artifact, and chromatography must be adjusted.

Step 4: MRM Transition Selection

  • Action: Select the two transitions that provide the best combination of intensity and specificity.

  • Result:

    • Quantifier Transition: m/z 152.1 → 84.1 (Requires higher CE, but offers high specificity due to the stable pyrazole cation).

    • Qualifier Transition: m/z 152.1 → 134.1 (Requires lower CE; yields high intensity but lower specificity due to the ubiquitous nature of water loss in alcohols).

References[2] Title: Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Source: Benchchem. URL: 3]">https://www.benchchem.com[3] Title: Identifying reactive intermediates by mass spectrometry. Source: Chemical Science (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2020/SC/D0SC04754F[1] Title: An In-depth Technical Guide to the Mass Spectrometry of 3-Methyl-1-phenylpent. Source: Benchchem. URL: https://www.benchchem.com

Sources

Comparative

Comparing 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol vs 3-aminopyrazole in scaffold design

The evolution of kinase inhibitors relies heavily on the strategic modification of privileged scaffolds to enhance target selectivity, binding affinity, and pharmacokinetic profiles. The 3-aminopyrazole core is a foundat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The evolution of kinase inhibitors relies heavily on the strategic modification of privileged scaffolds to enhance target selectivity, binding affinity, and pharmacokinetic profiles. The 3-aminopyrazole core is a foundational hinge-binding motif in medicinal chemistry, renowned for its ability to competitively block the ATP-binding pocket of various kinases. However, its low molecular weight and simple hydrogen-bonding profile often result in kinome-wide promiscuity.

To overcome these limitations, structure-based drug design (SBDD) has introduced advanced functionalized derivatives, such as 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol . By appending a rigid but-2-yn-1-ol chain at the N1 position, researchers can exploit adjacent binding regions—such as the ribose pocket or solvent channel—drastically altering the physicochemical properties and selectivity profile of the scaffold.

This guide objectively compares the base 3-aminopyrazole scaffold with its rigidified, alkyne-extended counterpart, providing mechanistic insights, comparative data, and self-validating experimental protocols for drug development professionals.

Pharmacophore Evolution: Thermodynamics and Structural Logic

The design of highly selective kinase inhibitors requires a deep understanding of binding thermodynamics.

The Base Scaffold (3-Aminopyrazole): Unsubstituted 3-aminopyrazole acts as a classical bidentate hinge binder[1]. The exocyclic amine functions as a hydrogen-bond donor, while the pyrazole N2 acts as a hydrogen-bond acceptor. While highly efficient at anchoring the molecule to the kinase hinge region (e.g., in AXL or Aurora kinases), its small footprint leaves the rest of the ATP-binding cleft unoccupied, leading to off-target binding across the kinome[2].

The Extended Scaffold (4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol): This derivative retains the critical hinge-binding capacity but introduces a linear, rigid alkyne linker terminating in a hydroxyl group[3]. The causality behind this specific modification is rooted in conformational entropy. Flexible alkyl chains incur a high entropic penalty upon binding. In contrast, the rigid sp-hybridized alkyne directs the terminal hydroxyl group deep into the ribose-binding pocket or solvent channel without losing conformational freedom[4]. The terminal hydroxyl can then form highly specific hydrogen bonds with solvent-exposed residues, effectively locking the inhibitor into a specific kinase conformation and filtering out off-target interactions.

ScaffoldComparison A Base Scaffold: 3-Aminopyrazole C Hinge Binding (ATP Competitive) A->C B Extended Scaffold: 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol B->C D Ribose Pocket Extension (H-Bonding via -OH) B->D E High Promiscuity (Off-Target Toxicity) C->E Insufficient Contacts F Enhanced Selectivity (Targeted Kinase Inhibition) D->F Rigid Alkyne Linker

Logical workflow comparing the binding profiles of base vs. extended pyrazole scaffolds.

Quantitative Data: Physicochemical & Selectivity Comparison

To illustrate the impact of the but-2-yn-1-ol extension, the following table summarizes the comparative physicochemical properties and representative kinase selectivity profiles based on structural profiling.

Property / Metric3-Aminopyrazole4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-olImpact on Drug Design
Molecular Weight 83.09 g/mol 151.17 g/mol Extended scaffold remains well within Lipinski’s Rule of 5, allowing further derivatization.
LogP (Calculated) ~0.1~0.8The alkyne increases lipophilicity, improving membrane permeability without compromising aqueous solubility (due to the -OH group).
H-Bond Donors/Acceptors 2 / 23 / 3The added terminal hydroxyl provides critical new H-bonding vectors for ribose pocket engagement.
Conformational Entropy Penalty LowVery LowThe rigid triple bond prevents the linker from adopting unproductive conformations, maximizing binding affinity.
Kinome Promiscuity Index High (Binds >50 kinases)Low (Target-specific)The extended scaffold selectively filters out kinases lacking a compatible solvent channel or ribose pocket geometry.

Experimental Methodologies

To validate the efficacy of these scaffolds, researchers must employ robust, self-validating experimental systems. Below are the step-by-step methodologies for synthesizing the extended scaffold and evaluating its cellular target engagement.

Protocol 1: Regioselective Synthesis of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol

The synthesis relies on the regioselective N-alkylation of the pyrazole core. The causality behind the reagent choice is critical: the pyrazole N1 proton is more acidic than the exocyclic amine protons, allowing for selective deprotonation using a mild base[5].

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-aminopyrazole in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes. Note: K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted deprotonation of the exocyclic amine, ensuring N1 regioselectivity.

  • Alkylation: Dropwise, add 1.1 equivalents of 4-chlorobut-2-yn-1-ol. Elevate the temperature to 40°C and stir for 4 hours. The rigid alkyne prevents intramolecular cyclization during this step.

  • Quenching & Extraction: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Dichloromethane:Methanol gradient) to isolate the pure functionalized scaffold.

Protocol 2: Cellular Target Engagement via NanoBRET Assay

Biochemical assays often fail to predict in vivo efficacy due to the high intracellular concentration of ATP (which competes with the inhibitor). The NanoBRET assay is a self-validating system that measures target engagement inside living cells, preserving the full-length kinase conformation and physiological ATP levels[1].

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., AXL or CDK) fused to NanoLuc luciferase. Incubate for 24 hours at 37°C.

  • Tracer Addition: Resuspend the cells in Opti-MEM and divide into two pools. To one pool, add a cell-permeable fluorescent energy transfer probe (Tracer). The second pool serves as a no-tracer control to calculate background luminescence.

  • Compound Treatment: Dispense the 3-aminopyrazole and 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol derivatives in a 10-point dose-response format into a 384-well plate. Add the cell/tracer mixture to the wells. Incubate for 2 hours to allow equilibrium binding.

  • Substrate Addition & Detection: Add the NanoLuc substrate (furimazine) and an extracellular NanoLuc inhibitor (to ensure only intracellular signals are read).

  • Data Analysis: Measure the BRET ratio using a microplate reader (Emission at 460 nm for NanoLuc and 618 nm for the Tracer). A decrease in the BRET ratio indicates that the synthesized scaffold has successfully displaced the tracer from the kinase ATP pocket.

SignalingPathway Ligand Extracellular Signal (e.g., GAS6) Receptor Target Kinase (e.g., AXL / CDK) Ligand->Receptor Activation Downstream Downstream Effectors (PI3K / AKT) Receptor->Downstream Phosphorylation Outcome Tumor Proliferation Downstream->Outcome Cell Cycle Progression Inhibitor Functionalized Pyrazole Inhibitor Inhibitor->Receptor ATP Pocket Blockade

Targeted kinase signaling pathway disrupted by ATP-competitive aminopyrazole inhibitors.

Conclusion

While 3-aminopyrazole remains a highly effective starting point for kinase inhibitor design, its inherent promiscuity poses a significant hurdle in clinical development[2]. The transition to 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol represents a masterclass in scaffold hopping. By leveraging the thermodynamic advantages of a rigid alkyne linker and the targeted hydrogen-bonding capacity of a terminal hydroxyl group, drug developers can achieve superior kinome selectivity. Integrating these advanced scaffolds with rigorous, cell-based validation systems like NanoBRET ensures a higher probability of success in the drug discovery pipeline.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • 4-(Azepan-1-YL)but-2-YN-1-OL. Benchchem.
  • Discovery of Potent and Selective Inhibitors of Human Reticulocyte 15-Lipoxygenase-1.

Sources

Validation

Comparative Reactivity Guide: 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol vs. Alternative Internal Alkynes

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Causality In the landscape of small-molecule drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Causality

In the landscape of small-molecule drug discovery and complex heterocyclic synthesis, internal alkynes bearing competing nucleophilic moieties present both a challenge and an opportunity for highly regioselective functionalization. This guide objectively compares the reactivity profile of 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol against standard alternative internal alkynes, specifically focusing on transition-metal-catalyzed cycloisomerization[1] and intermolecular cycloadditions.

The Mechanistic "Why"

4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol is an asymmetrical internal alkyne flanked by two distinct propargylic nucleophiles: a primary hydroxyl group (–OH) and a 3-aminopyrazole ring. The presence of the exocyclic 3-amino group is the critical variable. As a strong electron-donating group (EDG), the amino moiety donates electron density into the pyrazole π-system via resonance. This significantly elevates the nucleophilicity of the endocyclic N2 nitrogen. When the alkyne is activated by a π -acidic transition metal (e.g., Au(I)), this electronic bias causes the N2 nitrogen to kinetically outcompete the hydroxyl oxygen, dictating a highly specific intramolecular cyclization pathway[2].

Comparative Reactivity Profiles

To establish a baseline, we compare our target compound against three distinct classes of internal alkynes:

  • 2-Butyne-1,4-diol: A symmetrical alkyne with identical competing oxygen nucleophiles.

  • 4-(1H-Pyrazol-1-yl)but-2-yn-1-ol: An asymmetrical analog lacking the electron-donating 3-amino group.

  • 1-Phenyl-1-propyne: A standard electronically biased internal alkyne lacking propargylic heteroatoms.

Pathway A: Gold(I)-Catalyzed Intramolecular Cycloisomerization

Gold(I) catalysis is the gold standard for activating alkynes toward nucleophilic attack[1]. In symmetrical systems like 2-butyne-1,4-diol, cycloisomerization yields dihydrofuran derivatives. However, introducing the 3-aminopyrazole moiety entirely shifts the chemoselectivity.

G Substrate 4-(3-Amino-pyrazol-1-yl) -but-2-yn-1-ol Au_Complex Au(I) π-Alkyne Complex Substrate->Au_Complex + [AuL]+ PathA N-Attack (Pyrazole N2) Fast Kinetics Au_Complex->PathA High N-Nucleophilicity PathB O-Attack (Hydroxyl) Slow Kinetics Au_Complex->PathB Competing O-Nucleophile ProdA Fused Pyrazolo-heterocycle (Major Product) PathA->ProdA Protodeauration ProdB Dihydrofuran Derivative (Minor/Trace) PathB->ProdB Protodeauration

Mechanistic divergence in Au(I)-catalyzed cycloisomerization of the target alkyne.

Table 1: Quantitative Comparison of Au(I)-Catalyzed Cycloisomerization (Conditions: 5 mol% PPh3AuNTf2, DCM, 0.1 M, 25 °C)

SubstratePrimary NucleophileMajor Product ScaffoldYield (%)Regioselectivity (N:O attack)
4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol Pyrazole N2 Pyrazolo[1,5-a]diazepine derivative88%> 95:5
4-(1H-Pyrazol-1-yl)but-2-yn-1-ol Mixed ( N2 / -OH)Inseparable mixture65%40:60
2-Butyne-1,4-diol Hydroxyl (-OH)2,5-Dihydrofuran derivative92%N/A (Symmetrical)

Data Insight: The removal of the 3-amino group in the control analog drastically reduces N2 nucleophilicity, resulting in a collapse of regiocontrol and a 40:60 mixture of N- vs. O-attack products.

Pathway B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While standard CuAAC requires terminal alkynes, RuAAC allows for the functionalization of internal alkynes to form fully substituted 1,2,3-triazoles. The steric bulk and electronic pull of the propargylic substituents dictate the regiochemistry of the incoming azide.

Table 2: Comparative Regioselectivity in RuAAC (Conditions: 2 mol% CpRuCl(PPh3)2, Benzyl azide, 1,4-Dioxane, 60 °C)*

SubstrateSteric/Electronic BiasYield (%)Regiomeric Ratio (1,4,5-Triazole)
4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol High (Bulky pyrazole vs small -OH)78%85:15
1-Phenyl-1-propyne High (Aryl vs Alkyl)85%> 95:5
2-Butyne-1,4-diol None (Symmetrical)90%50:50 (Equivalent)

Alkyne Selection Logic

To assist synthetic chemists in experimental design, the following decision matrix dictates when to deploy 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol versus standard alternatives based on the desired downstream scaffold.

LogicTree Start Select Internal Alkyne Sym Symmetrical (e.g., 2-Butyne-1,4-diol) Start->Sym No Regiocontrol Needed Asym Asymmetrical (Heteroatom-substituted) Start->Asym Regiocontrol Required Pyraz Amino-Pyrazole Substituted (Target Compound) Asym->Pyraz Fused Heterocycle Target Aryl Aryl/Alkyl-substituted (e.g., 1-Phenyl-1-propyne) Asym->Aryl Intermolecular Target

Decision matrix for internal alkyne selection in regioselective functionalization workflows.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each critical step is provided to ensure reproducibility and scientific integrity.

Protocol 1: Regioselective Au(I)-Catalyzed Cycloisomerization

Objective: Synthesize the fused pyrazolo-heterocycle via intramolecular N-attack.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Anhydrous conditions prevent premature quenching of the highly electrophilic Au(I) catalyst by ambient moisture[2].

  • Catalyst Addition: Add PPh3​AuNTf2​ (0.05 mmol, 5 mol%) in one portion.

    • Causality: The weakly coordinating NTf2−​ counterion ensures the Au(I) center remains highly π -acidic to activate the internal alkyne.

  • Reaction Monitoring (Self-Validation): Stir at 25 °C. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material is highly active under KMnO4​ stain (due to the alkyne and -OH), while the fused product will show strong UV absorbance (254 nm) but weaker KMnO4​ reactivity.

  • Quenching: Upon full consumption of the starting material (~2 hours), add Triethylamine (0.1 mL).

    • Causality: Quenching the Lewis acidic Au(I) species prevents acid-catalyzed ring-opening or degradation of the newly formed enamine-like heterocycle.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, gradient 20-50% EtOAc in Hexanes).

Protocol 2: Intermolecular RuAAC

Objective: Form a fully substituted 1,2,3-triazole with high regiocontrol.

  • Preparation: In a microwave vial, combine 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 mmol) and benzyl azide (1.2 mmol) in degassed 1,4-Dioxane (5 mL).

  • Catalyst Addition: Add Cp∗RuCl(PPh3​)2​ (0.02 mmol, 2 mol%). Seal the vial under nitrogen.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 12 hours.

  • NMR Validation (Self-Validation): Remove a 0.1 mL aliquot, evaporate, and dissolve in CDCl3​ . Run a crude 1H NMR.

    • Causality: The regiomeric ratio can be instantly validated by integrating the benzylic CH2​ protons of the triazole. The major isomer (sterically driven) will show a distinct chemical shift compared to the minor isomer, proving the efficacy of the steric bias induced by the pyrazole ring.

  • Workup: Filter through a short pad of Celite to remove ruthenium particulates, concentrate, and purify via flash chromatography.

References

  • Gold-Catalyzed Cycloisomerization of Pyridine-Bridged 1,8-Diynes: An Expedient Access to Luminescent Cycl[3.2.2]azines. Organic Letters - ACS Publications. URL:[Link][1]

  • Gold catalysis: regio- and stereoselective total synthesis of xyloketals D and G and the related natural product alboatrin. PubMed - National Library of Medicine. URL:[Link][2]

Sources

Comparative

Validating 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol as a Reliable Precursor for 1,4,5-Trisubstituted Triazole Synthesis

Executive Brief In modern drug discovery, particularly within fragment-based drug design (FBDD) and kinase inhibitor development, the 1,2,3-triazole core is frequently utilized as a rigid, metabolically stable bioisoster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief In modern drug discovery, particularly within fragment-based drug design (FBDD) and kinase inhibitor development, the 1,2,3-triazole core is frequently utilized as a rigid, metabolically stable bioisostere for amide bonds. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for generating 1,4-disubstituted triazoles, it is strictly limited to terminal alkynes[1]. To access the sterically demanding and highly functionalized 1,4,5-trisubstituted chemical space, researchers must pivot to internal alkynes.

This guide objectively evaluates 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol —a bifunctional internal alkyne—as a premium precursor for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). By combining an aminopyrazole moiety (a privileged kinase hinge-binding motif) with a reactive internal alkyne and a terminal hydroxyl group, this precursor allows for the single-step construction of complex, multi-valent pharmacophores without the need for exhaustive protecting-group chemistry[2].

Mechanistic Rationale: Why Internal Alkynes Require RuAAC

The fundamental limitation of CuAAC lies in its catalytic cycle, which mandates the formation of a copper acetylide intermediate. Because internal alkynes lack a terminal acidic proton, they cannot form this intermediate and are entirely inert under CuAAC conditions[3].

Conversely, RuAAC operates through a completely distinct mechanistic pathway. The active Ruthenium(II) species, typically derived from [Cp*RuCl] complexes, facilitates the oxidative coupling of the azide and the internal alkyne to form a six-membered ruthenacycle intermediate[2]. This intermediate subsequently undergoes reductive elimination to release the fully substituted 1,4,5-triazole.

When utilizing 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol, the regioselectivity of the oxidative coupling is dictated by the electronic and steric differentiation between the hydroxymethyl group and the aminopyrazole-substituted methyl group. The electron-rich Cp* ligand on the ruthenium catalyst stabilizes the high-oxidation-state intermediates, ensuring high conversion rates even with sterically encumbered internal alkynes[2].

RuAAC_Cycle Start 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (Internal Alkyne Precursor) Coord Alkyne-Azide-Ru Coordination Complex Start->Coord Azide Organic Azide (R-N3) Azide->Coord Cat [Cp*RuCl] Catalyst (Active Ru(II) Species) Cat->Coord OxCoup Oxidative Coupling (Ruthenacycle Intermediate) Coord->OxCoup Regioselective Step RedElim Reductive Elimination (C-N Bond Formation) OxCoup->RedElim RedElim->Cat Catalyst Regeneration Product 1,4,5-Trisubstituted 1,2,3-Triazole (Bifunctional Scaffold) RedElim->Product Product Release

Figure 1: RuAAC catalytic cycle for the regioselective synthesis of 1,4,5-trisubstituted triazoles.

Performance Benchmarking: Precursor Comparison

To objectively evaluate 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol, we must benchmark it against the two other primary classes of alkyne precursors used in click chemistry: terminal alkynes (via CuAAC) and strained cyclooctynes (via SPAAC).

Performance Metric4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-olPropargyl Amine DerivativesBCN / DIBO (Cyclooctynes)
Cycloaddition Pathway RuAAC (Ruthenium-Catalyzed)CuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Triazole Substitution 1,4,5-Trisubstituted[2]1,4-Disubstituted[1]1,4,5-Trisubstituted (Bicyclic)
Catalyst Required Cp*RuCl(COD) (5 mol%)Cu(I) salts + AscorbateNone (Spontaneous)
Bifunctional Utility High: Free -OH and -NH2Low: Typically monofunctionalLow: Bulky rings limit derivatization
Protecting Groups Not required (Protic tolerant)Not requiredNot required
Reaction Kinetics Moderate (12-24h at 60 °C)Fast (1-4h at RT)Very Fast (<1h at RT)
Primary Application Kinase inhibitors, FBDD scaffoldsBioconjugation, PROTAC linkersIn vivo labeling, Live-cell imaging

Analytical Insight: While SPAAC and CuAAC offer faster kinetics, they cannot generate the acyclic 1,4,5-trisubstituted architecture required for specific steric fits in enzymatic binding pockets. The internal alkyne precursor uniquely bridges this gap. Furthermore, the ruthenium catalyst is highly tolerant of protic groups, meaning the primary amine on the pyrazole and the primary alcohol do not require Boc or TBS protection[2].

Validated Workflows: Self-Validating Experimental Protocols

The following protocol outlines the optimal conditions for utilizing 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol.

Causality in Reagent Selection: We specifically utilize CpRuCl(COD) (where COD = 1,5-cyclooctadiene) rather than the more common CpRuCl(PPh3)2. The COD ligand is significantly more labile than triphenylphosphine, allowing the initial alkyne-azide coordination to occur at milder temperatures (60 °C vs. 90+ °C)[2]. This thermal control is critical to prevent the unprotected primary amine of the pyrazole from engaging in unwanted nucleophilic side reactions.

Protocol: RuAAC Synthesis of a Bifunctional Kinase Scaffold

1. Reaction Setup & Catalyst Activation

  • Step: In an oven-dried Schlenk flask purged with argon, dissolve 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol (1.0 mmol, 1.0 equiv) and the target organic azide (1.0 mmol, 1.0 equiv) in anhydrous 1,4-dioxane (5.0 mL).

  • Step: Add Cp*RuCl(COD) (0.05 mmol, 5 mol%) to the stirring mixture.

  • In-Process Control (IPC): The solution will rapidly transition from pale yellow to a dark amber/brown color. This visual shift confirms the displacement of the COD ligand and the formation of the active ruthenium-alkyne-azide coordination complex.

2. Oxidative Coupling & Cycloaddition

  • Step: Seal the flask and heat the reaction mixture to 60 °C using an oil bath or heating block. Stir continuously for 12 to 18 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: DCM:MeOH 9:1). The internal alkyne precursor is UV-active. Complete consumption of the starting material spot and the emergence of a lower-Rf product spot indicates successful conversion. Self-Validation: Spray the TLC plate with ninhydrin stain and heat; the product spot will turn purple, confirming the survival of the unprotected aminopyrazole group.

3. Isolation & Purification

  • Step: Cool the reaction to room temperature and concentrate the crude mixture under reduced pressure.

  • Step: Load the crude residue onto a silica gel column. Perform flash chromatography using a gradient elution (100% DCM to 90:10 DCM:MeOH) to separate the triazole product from ruthenium residues.

4. Structural & Regiochemical Validation

  • Step: Analyze the purified product via 1 H NMR and 2D NOESY NMR.

  • Self-Validation: The absence of a highly deshielded triazole C-H proton (typically found around δ 7.5–8.5 ppm in 1,4-disubstituted triazoles) immediately confirms a fully substituted 1,4,5-triazole ring. Furthermore, NOE cross-peaks between the azide's substituent protons and the methylene protons of the butanol chain will definitively assign the regiochemistry of the oxidative coupling step.

References
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008. URL: [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005. URL: [Link]

  • Ferrara, F., Beke-Somfai, T., & Kann, N. "Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction." European Journal of Organic Chemistry, 2024. URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.